Product packaging for Cariprazine D6(Cat. No.:)

Cariprazine D6

Cat. No.: B3026031
M. Wt: 433.4 g/mol
InChI Key: KPWSJANDNDDRMB-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cariprazine-d6 is intended for use as an internal standard for the quantification of cariprazine by GC- or LC-MS. Cariprazine is an atypical antipsychotic. It binds to dopamine D2L, D2S, and D3 receptors, the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, and 5-HT2B, and histamine H1 and sigma-1 (σ1) receptors (Kis = 0.085-23.44 nM). Cariprazine is an antagonist of dopamine D2 and D3 receptors (Kbs = 0.759 and 0.316 nM, respectively, in dopamine-induced [35S]GTPγS binding assays). It is also a partial agonist at these receptors, stimulating inositol phosphate production in murine A9 cells expressing human D2L receptors (EC50 = 3.16 nM) and inhibiting forskolin-induced cAMP accumulation in CHO cells expressing human D3 receptors (EC50 = 2.63 nM). Cariprazine inhibits amphetamine-induced hyperactivity and the conditioned avoidance response in rats (ED50s = 0.12 and 0.84 mg/kg, respectively). It also inhibits scopolamine-induced learning deficits in a water labyrinth learning test in rats when administered at doses ranging from 0.02 to 0.08 mg/kg. Formulations containing cariprazine have been used in the treatment of schizophrenia, as well as manic, depressive, or mixed episodes associated with bipolar I disorder.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32Cl2N4O B3026031 Cariprazine D6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWSJANDNDDRMB-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cariprazine-D6: Chemical Structure, Isotopic Labeling, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated analog of Cariprazine, Cariprazine-D6. It details its chemical structure, with a focus on the specific sites of isotopic labeling. Furthermore, this guide outlines a representative synthetic protocol and its application as an internal standard in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cariprazine in biological matrices. The document also visualizes the key signaling pathways influenced by Cariprazine's unique mechanism of action.

Chemical Structure and Isotopic Labeling

Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1][2][3] Cariprazine-D6 is a stable isotope-labeled version of Cariprazine, where six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, as it is chemically identical to the analyte but mass-spectrometrically distinct.

The deuterium labels in Cariprazine-D6 are located on the two N,N-dimethyl groups of the urea moiety.[4][5] This specific placement minimizes the potential for kinetic isotope effects during metabolism, ensuring that Cariprazine-D6 and unlabeled Cariprazine exhibit similar chromatographic behavior and ionization efficiency.

Table 1: Chemical and Physical Properties of Cariprazine and Cariprazine-D6

PropertyCariprazineCariprazine-D6
IUPAC Name 1-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3,3-dimethylurea1-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3,3-di(methyl-d3)urea
Molecular Formula C₂₁H₃₂Cl₂N₄OC₂₁H₂₆D₆Cl₂N₄O
Molecular Weight 427.4 g/mol 433.5 g/mol
Isotopic Purity N/A≥98%
Chemical Purity ≥98%≥98%

Experimental Protocols

Synthesis of Cariprazine-D6

The synthesis of Cariprazine-D6 can be achieved by reacting the primary amine precursor, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine, with a deuterated formylating agent. A representative, multi-step synthetic protocol is outlined below.

Experimental Workflow for the Synthesis of Cariprazine-D6

cluster_0 Step 1: Formation of Deuterated Formylating Agent cluster_1 Step 2: Urea Formation cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A Di(methyl-d3)amine hydrochloride C Di(methyl-d3)carbamoyl chloride A->C Reaction in inert solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Triethylamine) B Triphosgene B->C E Di(methyl-d3)carbamoyl chloride D trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine F Crude Cariprazine-D6 D->F Reaction in a suitable solvent (e.g., Acetonitrile) in the presence of a base (e.g., Diisopropylethylamine) E->F G Crude Cariprazine-D6 H Purified Cariprazine-D6 G->H Purification by column chromatography (Silica gel) Eluent: Dichloromethane/Methanol gradient I Purified Cariprazine-D6 J Structural Confirmation and Purity Assessment I->J Techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC

Caption: A four-step workflow for the synthesis of Cariprazine-D6.

Detailed Methodology:

  • Preparation of Di(methyl-d3)carbamoyl chloride: To a solution of di(methyl-d3)amine hydrochloride in dichloromethane, add triethylamine and cool the mixture to 0°C. Slowly add a solution of triphosgene in dichloromethane. Stir the reaction mixture at room temperature until completion. The resulting di(methyl-d3)carbamoyl chloride can be used in the next step without further purification.

  • Synthesis of Cariprazine-D6: Dissolve trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine and diisopropylethylamine in acetonitrile. Add the freshly prepared di(methyl-d3)carbamoyl chloride solution dropwise. Stir the reaction at room temperature overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to yield pure Cariprazine-D6.

  • Characterization: Confirm the structure and purity of the final product using proton and carbon nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Quantification of Cariprazine in Human Plasma using LC-MS/MS with Cariprazine-D6 as an Internal Standard

This section details a validated method for the determination of Cariprazine in human plasma, employing Cariprazine-D6 as an internal standard to ensure accuracy and precision.

Experimental Workflow for LC-MS/MS Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Sample (e.g., 100 µL) B Internal Standard Spiking (Cariprazine-D6 in Acetonitrile) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection of Supernatant G Chromatographic Separation (C18 reverse-phase column) F->G H Mass Spectrometric Detection (Triple Quadrupole MS) G->H I Data Acquisition and Processing H->I

Caption: Workflow for the quantification of Cariprazine in plasma.

Detailed Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a solution of Cariprazine-D6 in acetonitrile (e.g., 50 ng/mL).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Instrument: Triple quadrupole mass spectrometer.

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Cariprazine: Precursor ion (m/z) → Product ion (m/z) (e.g., 427.2 → 207.1).

        • Cariprazine-D6: Precursor ion (m/z) → Product ion (m/z) (e.g., 433.2 → 213.1).

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, matrix effect, and stability.

Signaling Pathways

Cariprazine's therapeutic effects are attributed to its complex interaction with dopamine and serotonin receptor systems. Its partial agonism at D2 and D3 receptors allows it to modulate dopaminergic activity, acting as a functional antagonist in hyperdopaminergic states and a functional agonist in hypodopaminergic states. Its activity at serotonin receptors is believed to contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia, as well as mood disorders.

Dopamine D2/D3 Receptor Signaling Pathway

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist D3R D3 Receptor Dopamine->D3R Full Agonist AC Adenylyl Cyclase D2R->AC Inhibition D3R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylation Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist (Higher Affinity) cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Full Agonist HT2AR 5-HT2A Receptor Serotonin->HT2AR Full Agonist AC Adenylyl Cyclase HT1AR->AC Inhibition cAMP cAMP AC->cAMP PLC Phospholipase C HT2AR->PLC Activation IP3_DAG IP₃ and DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ Release and PKC Activation IP3_DAG->Ca2_PKC Cariprazine Cariprazine Cariprazine->HT1AR Partial Agonist Cariprazine->HT2AR Antagonist

References

Cariprazine-d6: A Technical Guide to the Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Cariprazine-d6, a deuterated analog of the atypical antipsychotic Cariprazine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing Cariprazine-d6 as an internal standard in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Cariprazine-d6 is a critical tool for accurate quantification of Cariprazine in biological matrices using mass spectrometry-based methods.[1] Its utility is directly dependent on its chemical and isotopic purity. This guide will delve into the essential components of a typical CoA for a deuterated standard, detail the experimental protocols for key analytical techniques, and illustrate the relevant biological pathways associated with Cariprazine's mechanism of action.

Certificate of Analysis: A Detailed Examination

The Certificate of Analysis is a formal document that provides a comprehensive summary of the quality control testing performed on a specific batch of a compound. For a deuterated standard like Cariprazine-d6, the CoA is crucial for ensuring the accuracy and reliability of experimental results. Below are tables summarizing the typical quantitative data found on a CoA for Cariprazine-d6.

Table 1: General Properties and Identification
ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Molecular Formula C₂₁H₂₆D₆Cl₂N₄OC₂₁H₂₆D₆Cl₂N₄OMass Spectrometry
Molecular Weight 433.45 g/mol 433.45 g/mol Mass Spectrometry
¹H-NMR Conforms to structureConformsNMR Spectroscopy
Mass Spectrum Conforms to structureConformsMass Spectrometry
Solubility Soluble in DMSOConformsVisual Inspection
Table 2: Purity and Impurity Profile
TestSpecificationResultMethod
Chemical Purity (HPLC) ≥ 98.0%99.5%HPLC-UV
Isotopic Purity (Mass Spec.) ≥ 99% deuterated forms (d₁-d₆)99.6%LC-MS
Isotopic Enrichment (¹H-NMR) ≥ 98%99.2%¹H-NMR
Residual Solvents ≤ 0.5%0.1% (Ethanol)GC-HS
Water Content (Karl Fischer) ≤ 1.0%0.2%Karl Fischer Titration
Related Impurities Report individual impuritiesImpurity A: 0.15%Impurity B: 0.20%Total Impurities: 0.35%HPLC-UV

Experimental Protocols

The accurate assessment of Cariprazine-d6 purity relies on a suite of sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.05M ammonium acetate, pH 4.8) is commonly employed.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection Wavelength: UV detection at a wavelength where Cariprazine exhibits strong absorbance, such as 248 nm.[2]

  • Sample Preparation: A known concentration of Cariprazine-d6 is dissolved in a suitable solvent, such as the mobile phase, to prepare the sample solution.

  • Procedure: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to Cariprazine-d6 is recorded. The area of all peaks in the chromatogram is integrated.

  • Calculation: The chemical purity is calculated by dividing the area of the Cariprazine-d6 peak by the total area of all peaks and multiplying by 100%.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for determining the isotopic distribution of a deuterated compound.

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).

  • Chromatography: Similar chromatographic conditions to the HPLC method can be used to separate Cariprazine-d6 from any non-isobaric impurities.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode. A full scan is acquired to observe the molecular ion cluster of Cariprazine-d6.

  • Procedure: The sample is introduced into the LC-MS system. The mass spectrum of the eluting peak corresponding to Cariprazine-d6 is analyzed.

  • Calculation: The relative abundance of the different deuterated species (d₀ to d₆) is determined from the mass spectrum. The isotopic purity is calculated by summing the abundances of the deuterated forms (d₁-d₆) and expressing it as a percentage of the total abundance of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules and can also be used to determine the degree of deuteration at specific sites.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The Cariprazine-d6 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H-NMR: The ¹H-NMR spectrum is acquired. The absence or significant reduction of the proton signals at the positions of deuteration confirms the isotopic labeling. The isotopic enrichment can be estimated by comparing the integral of the residual proton signal at the deuterated site to the integral of a non-deuterated proton signal in the molecule.

  • ¹³C-NMR: The ¹³C-NMR spectrum can provide further confirmation of the carbon skeleton of the molecule.

  • ²H-NMR: In some cases, a deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm the positions of labeling.

Visualizing Key Processes

To further aid in the understanding of the analytical workflow and the biological context of Cariprazine, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Sample Preparation cluster_2 Data Analysis & Reporting start Cariprazine-d6 Bulk Material dissolution Dissolution in appropriate solvent start->dissolution hplc HPLC-UV (Chemical Purity) dissolution->hplc lcms LC-MS (Isotopic Purity) dissolution->lcms nmr NMR (Structural Confirmation, Isotopic Enrichment) dissolution->nmr kf Karl Fischer (Water Content) dissolution->kf gchs GC-HS (Residual Solvents) dissolution->gchs analysis Data Interpretation & Purity Calculation hplc->analysis lcms->analysis nmr->analysis kf->analysis gchs->analysis coa Certificate of Analysis Generation analysis->coa

Caption: Analytical workflow for Cariprazine-d6 purity assessment.

Cariprazine exerts its therapeutic effects primarily through its interaction with dopamine D₂ and D₃ receptors, where it acts as a partial agonist.[3] This means it can modulate dopaminergic activity, either increasing or decreasing it depending on the local concentration of dopamine. The following diagram illustrates the simplified signaling pathway.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine Receptor D2/D3 Receptor Dopamine->Receptor Full Agonist Cariprazine Cariprazine-d6 Cariprazine->Receptor Partial Agonist G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA PKA cAMP->PKA Activation Response Cellular Response (Modulation of Neuronal Excitability) PKA->Response

Caption: Simplified signaling pathway of Cariprazine at D2/D3 receptors.

This technical guide provides a foundational understanding of the critical quality attributes of Cariprazine-d6 and the analytical methodologies used to verify them. For researchers and scientists, a thorough understanding of the Certificate of Analysis is paramount for ensuring the integrity and reproducibility of their work.

References

The Role of Cariprazine-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic agent characterized by a unique pharmacological profile, primarily acting as a partial agonist at dopamine D2 and D3 receptors with a preference for the D3 receptor.[1][2][3] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[1][2] This complex mechanism of action makes Cariprazine an effective treatment for schizophrenia and bipolar disorder. Accurate quantification of Cariprazine and its active metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This technical guide provides an in-depth exploration of the mechanism of action of Cariprazine-d6 as an internal standard in the bioanalysis of Cariprazine, detailing its function in enhancing analytical accuracy and precision.

The Core Principle: Isotope Dilution Mass Spectrometry

The gold standard for quantitative bioanalysis using mass spectrometry is isotope dilution, which involves the use of a stable isotope-labeled internal standard (SIL-IS). Cariprazine-d6, a deuterated analog of Cariprazine, is an ideal SIL-IS for this purpose. The fundamental principle lies in the near-identical physicochemical properties of the deuterated and non-deuterated compounds. Cariprazine-d6 and Cariprazine co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, they are readily distinguishable by their mass-to-charge ratio (m/z).

By introducing a known amount of Cariprazine-d6 into a sample at the initial stage of preparation, it acts as a tracer that experiences the same analytical variations as the target analyte, Cariprazine. These variations can include sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. Because the ratio of the analyte to the internal standard remains constant throughout the analytical process, any losses or variations are compensated for, leading to highly accurate and precise quantification.

Mechanism of Action of Cariprazine

Cariprazine's therapeutic effects are attributed to its modulation of central dopamine and serotonin pathways. In conditions like schizophrenia, which are associated with dysregulated dopamine signaling, Cariprazine acts as a partial agonist. This means it can function as an antagonist in brain regions with excessive dopamine (hyperdopaminergic pathways), and as an agonist in regions with deficient dopamine (hypodopaminergic pathways). Its high affinity for the D3 receptor is thought to contribute to its efficacy in treating negative symptoms and cognitive deficits.

Signaling Pathway of Cariprazine

The following diagram illustrates the primary signaling pathways modulated by Cariprazine.

Cariprazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor D2 Receptor Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits D3_Receptor D3 Receptor D3_Receptor->Adenylyl_Cyclase Inhibits 5HT1A_Receptor 5-HT1A Receptor Downstream_Signaling Downstream Signaling (e.g., DARPP-32) 5HT1A_Receptor->Downstream_Signaling Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces cAMP->Downstream_Signaling Activates Cariprazine Cariprazine Cariprazine->D2_Receptor Partial Agonist Cariprazine->D3_Receptor Partial Agonist (High Affinity) Cariprazine->5HT1A_Receptor Partial Agonist Dopamine->D2_Receptor Binds Dopamine->D3_Receptor Binds Cariprazine_Metabolism Cariprazine Cariprazine DCAR Desmethyl-cariprazine (DCAR) Cariprazine->DCAR Demethylation DDCAR Didesmethyl-cariprazine (DDCAR) DCAR->DDCAR Demethylation CYP3A4 CYP3A4 (major) CYP2D6 (minor) CYP3A4->Cariprazine CYP3A4_2 CYP3A4 (major) CYP2D6 (minor) CYP3A4_2->DCAR Analytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Human Plasma) IS_Spiking 2. Internal Standard Spiking (Known amount of Cariprazine-d6) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (Liquid-Liquid Extraction) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation (Cariprazine and Cariprazine-d6 co-elute) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM of specific m/z transitions) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Quantification 7. Accurate Quantification of Cariprazine Data_Analysis->Quantification

References

A Technical Guide to Cariprazine D6: Sourcing and Application for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Cariprazine D6, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic, Cariprazine. This document details commercially available sources, their specifications, and essential experimental protocols for its use.

Cariprazine, an atypical antipsychotic, is utilized in the treatment of schizophrenia and bipolar disorder.[1] Its deuterated analog, this compound, serves as an indispensable internal standard in bioanalytical studies, enabling precise quantification in complex biological matrices through mass spectrometry.

This compound: Supplier and Purchasing Information

A critical aspect of research is the reliable sourcing of high-purity standards. Several chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data from various suppliers to facilitate an informed purchasing decision. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Quantities
Simson Pharma Limited 1308278-67-2Not SpecifiedNot SpecifiedCertificate of Analysis ProvidedNot SpecifiedCustom Synthesis
MedchemExpress Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInquire for details
Cayman Chemical 1308278-67-2Not SpecifiedNot Specified≥99% deuterated forms (d1-d6)Not SpecifiedInquire for details
BOC Sciences 1308278-67-2C21H26D6Cl2N4O433.4695% by HPLC98% atom DInquire for details
Clinivex Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInquire for details
CP Lab Safety 1308278-67-2C21H26Cl2D6N4O433.44899%+ deuterated forms (d1-d6)Not Specified1 mg
Xcess Biosciences 1308278-67-2C21H32Cl2N4O433.45≥98%Not SpecifiedInquire for details
Achemtek 1308278-67-2C21H32Cl2N4O433.498+%Not SpecifiedInquire for details

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Cariprazine in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation for Pharmacokinetic Studies

A common application involves the analysis of plasma samples for pharmacokinetic profiling.

Materials:

  • Human plasma

  • This compound (internal standard)

  • Acetonitrile (protein precipitation agent)

  • Water with 0.1% formic acid (mobile phase A)

  • Acetonitrile with 0.1% formic acid (mobile phase B)

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Spiking: To 100 µL of plasma, add a known concentration of this compound solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase conditions.

  • LC-MS Analysis: Inject a portion of the reconstituted sample into the LC-MS system.

Visualizing Key Processes

To further elucidate the application and mechanism of Cariprazine, the following diagrams illustrate a typical experimental workflow and the compound's signaling pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with this compound plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Vortex & Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data quant Quantification of Cariprazine data->quant

Caption: Experimental workflow for Cariprazine quantification using this compound.

Cariprazine exhibits a complex pharmacology, acting as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A and 5-HT2B receptors.[2][3][4] This multi-target engagement is believed to contribute to its therapeutic effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2 D2 Receptor dopamine->d2 d3 D3 Receptor dopamine->d3 serotonin Serotonin ht1a 5-HT1A Receptor serotonin->ht1a ht2a 5-HT2A Receptor serotonin->ht2a ht2b 5-HT2B Receptor serotonin->ht2b response Cellular Response d2->response d3->response ht1a->response ht2a->response ht2b->response cariprazine Cariprazine cariprazine->d2 Partial Agonist cariprazine->d3 Partial Agonist cariprazine->ht1a Partial Agonist cariprazine->ht2a Antagonist cariprazine->ht2b Antagonist

Caption: Simplified signaling pathway of Cariprazine at key neurotransmitter receptors.

References

Cariprazine D6 Powder: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of Cariprazine D6 powder. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this deuterated analogue of Cariprazine.

Introduction to this compound

Cariprazine is an atypical antipsychotic medication that acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[1][2][3] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonist activity at 5-HT2A and 5-HT2B receptors.[1][2] this compound is a deuterated version of Cariprazine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies to differentiate the administered drug from its metabolites.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its dissolution, absorption, and formulation. While comprehensive quantitative solubility data for this compound is limited, the available information, along with data for the non-deuterated form (Cariprazine and Cariprazine hydrochloride), provides valuable insights. It is important to note that the solubility of the deuterated and non-deuterated forms is expected to be very similar, but not identical. The data presented for Cariprazine and Cariprazine hydrochloride should be considered as a close approximation for this compound.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

CompoundSolventSolubility (mg/mL)Conditions
This compound Dimethyl Sulfoxide (DMSO)2Ultrasonic and warming to 60°C required.
This compound Dimethyl Sulfoxide (DMSO)33.33Ultrasonic and warming to 160°C required.
CariprazineDimethyl Sulfoxide (DMSO)≥7.1-
CariprazineEthanol (EtOH)≥21.05Gentle warming required.
CariprazineWater≥3.22Ultrasonic and warming required.
Cariprazine hydrochlorideDimethyl Sulfoxide (DMSO)~1-
Cariprazine hydrochlorideEthanol~5-
Cariprazine hydrochlorideDimethylformamide (DMF)~0.5-
Cariprazine hydrochlorideMethanolFreely Soluble-
Cariprazine hydrochlorideEthanolSlightly Insoluble-
Cariprazine hydrochlorideAcetoneVery Slightly Insoluble-
Cariprazine hydrochlorideAcetonitrileVery Slightly Insoluble-
Cariprazine hydrochlorideIsopropanolPractically Insoluble-
Cariprazine hydrochlorideN,N-Dimethylformamide (DMF)Practically Insoluble-
Cariprazine hydrochlorideAqueous Buffer (pH 1)3.25-
Cariprazine hydrochlorideAqueous Buffer (pH 6-7)0.001 - 0.02pH-dependent solubility observed.

Data for Cariprazine and Cariprazine hydrochloride are provided as an approximation for this compound. The exact solubility of this compound may vary.

Stability Profile

Understanding the stability of this compound powder is crucial for ensuring its quality and integrity during storage and handling. The following tables summarize the available long-term and forced degradation stability data.

Table 2: Long-Term Stability of this compound Powder

Storage ConditionDurationStability
-20°C≥ 4 yearsStable
-20°C3 yearsStable
4°C2 yearsStable

Table 3: Stability of this compound in DMSO Solution

Storage ConditionDurationStability
-80°C6 monthsStable
-20°C1 monthStable

Forced Degradation Studies (Data for Cariprazine Hydrochloride)

Table 4: Summary of Forced Degradation Studies on Cariprazine Hydrochloride

Stress ConditionObservation
Acidic HydrolysisLabile
Alkaline HydrolysisLabile
OxidativeLabile
PhotolyticStable
ThermalStable

This data is for Cariprazine hydrochloride and should be used as a general guide for the stability of this compound under stress conditions.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a pharmaceutical powder like this compound. These protocols are based on standard industry practices.

Kinetic Solubility Assessment

This protocol describes a method for determining the kinetic solubility of a compound in a buffered solution, which is a common practice in early drug discovery.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO add_stock Add 2 µL of Stock Solution to 98 µL of PBS in a 96-well plate prep_stock->add_stock prep_buffer Prepare Phosphate Buffered Saline (PBS) pH 7.4 prep_buffer->add_stock mix Mix thoroughly by shaking for 10 minutes add_stock->mix incubate Incubate at Room Temperature for 2 hours mix->incubate measure Measure turbidity using a nephelometer or UV absorbance at a suitable wavelength incubate->measure calculate Calculate solubility based on a standard curve measure->calculate G cluster_conditions Stress Conditions start This compound Powder acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, 75% RH) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo analysis Analysis by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradation Products analysis->characterization G cluster_cariprazine This compound cluster_receptors Receptor Interactions cluster_effects Downstream Effects cariprazine This compound D3 Dopamine D3 Receptor cariprazine->D3 Partial Agonist (High Affinity) D2 Dopamine D2 Receptor cariprazine->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor cariprazine->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor cariprazine->HT2A Antagonist HT2B Serotonin 5-HT2B Receptor cariprazine->HT2B Antagonist dopamine_mod Modulation of Dopaminergic Neurotransmission D3->dopamine_mod D2->dopamine_mod serotonin_mod Modulation of Serotonergic Neurotransmission HT1A->serotonin_mod HT2A->serotonin_mod HT2B->serotonin_mod therapeutic Antipsychotic & Mood-Stabilizing Effects dopamine_mod->therapeutic serotonin_mod->therapeutic

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, accuracy and reliability are paramount. This technical guide delves into the core principles, practical applications, and critical considerations of using deuterated internal standards, the undisputed gold standard for robust bioanalysis. For professionals in drug development and various scientific fields, harnessing the power of these isotopically labeled compounds is essential for mitigating analytical variability and ensuring the integrity of experimental data.[1][2]

The Core Principle: Isotope Dilution Mass Spectrometry

The primary challenge in quantitative mass spectrometry lies in controlling for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of a target analyte.[1] Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that minimizes these errors by introducing a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[3]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.

The workflow for a typical quantitative bioanalysis using a deuterated internal standard can be visualized as follows:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Known Amount of Deuterated Internal Standard Sample->Spike Mix Homogenize and Equilibrate Spike->Mix Extract Extraction (PPT, LLE, or SPE) Mix->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:

  • Compensation for Matrix Effects: Matrix effects, caused by co-eluting components from the sample matrix that can suppress or enhance the ionization of the analyte, are a significant source of error. Since a deuterated standard has virtually identical chromatographic retention time and ionization efficiency to the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding the deuterated standard at the beginning of this process, any losses experienced by the analyte will be mirrored by the internal standard, ensuring the analyte-to-internal standard ratio remains constant.

  • Improved Precision and Accuracy: By accounting for both sample preparation and instrumental variability, deuterated internal standards significantly enhance the precision and accuracy of quantitative measurements.

  • Increased Method Robustness: Analytical methods that employ deuterated internal standards are generally more robust and less prone to day-to-day variations in instrument performance.

Quantitative Data and Performance Metrics

The incorporation of deuterated internal standards demonstrably improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

Table 1: Comparison of Assay Precision With and Without a Deuterated Internal Standard

AnalyteMatrixInternal StandardMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%CV)
Drug XPlasmaNone105.215.815.0
Drug XPlasmaDeuterated Drug X100.53.23.2
Metabolite YUrineNone52.19.919.0
Metabolite YUrineDeuterated Metabolite Y49.82.14.2

Table 2: Recovery and Matrix Effect Assessment

AnalyteInternal StandardExtraction Recovery (%)Matrix Effect (%)
Compound ANone75 ± 865 ± 12 (Suppression)
Compound ADeuterated Compound A76 ± 398 ± 4 (Corrected)
Compound BStructural Analog82 ± 785 ± 9 (Partial Correction)
Compound BDeuterated Compound B81 ± 299 ± 3 (Corrected)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated internal standards. The following are common sample preparation techniques incorporating these standards for LC-MS/MS analysis.

Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

  • Spiking: To 100 µL of plasma sample, add 10 µL of the deuterated internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection.

Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes from the sample matrix based on their differential solubilities in two immiscible liquids.

  • Spiking and Buffering: To 200 µL of urine, add 20 µL of the deuterated internal standard and 50 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).

  • Mixing: Vortex for 2 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide cleaner extracts than PPT or LLE.

  • Spiking and Pre-treatment: To 500 µL of plasma, add 50 µL of the deuterated internal standard and 500 µL of 4% phosphoric acid.

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

The Kinetic Isotope Effect: A Tool in Drug Development

The replacement of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect (KIE), can be harnessed to improve the pharmacokinetic properties of drugs.

By strategically placing deuterium at sites of metabolic vulnerability, drug developers can:

  • Decrease the rate of metabolism: This can lead to a longer drug half-life, allowing for less frequent dosing.

  • Increase drug exposure: Slower metabolism can result in higher overall drug concentrations in the body.

  • Reduce the formation of toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.

Caption: A diagram illustrating the kinetic isotope effect on reaction rates.

Potential Challenges and Considerations

While deuterated internal standards are incredibly powerful, it is important to be aware of potential challenges:

  • Isotopic Purity: The presence of the unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, especially at lower levels. It is recommended to use standards with high chemical (>99%) and isotopic (≥98%) purity.

  • Chromatographic Separation: In some cases, particularly with a high degree of deuteration, the internal standard may exhibit a slight shift in retention time compared to the analyte. This can be problematic if the chromatographic peak is narrow or if there is a steep gradient of matrix effects. Optimization of the chromatographic method may be necessary to ensure co-elution.

  • Isotopic Exchange: In certain molecules and under specific conditions (e.g., acidic or basic solutions), the deuterium atoms can exchange with hydrogen atoms from the solvent or matrix. This can compromise the integrity of the assay.

  • Isotopic Fractionation: This phenomenon refers to any process that affects the relative abundance of isotopes. In mass spectrometry, instrumental isotopic fractionation can occur during sample introduction, ionization, and ion transmission, potentially leading to a difference between the measured and true isotope ratio. While generally a minor effect in LC-MS with deuterated standards, it is a factor to be aware of, especially in high-precision isotope ratio measurements.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments. By embracing the principles and protocols outlined in this guide, researchers can significantly enhance the quality and reliability of their quantitative data.

References

Methodological & Application

Application Note: Quantitative Analysis of Cariprazine in Human Plasma by LC-MS/MS using Cariprazine-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Cariprazine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes Cariprazine-D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Cariprazine.

Introduction

Cariprazine is an atypical antipsychotic medication that acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[1] It is also a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[2][3] This unique pharmacological profile makes it effective in the treatment of schizophrenia and bipolar disorder.[1] Accurate and reliable measurement of Cariprazine concentrations in biological matrices is essential for clinical and pharmacological research. This protocol describes a robust LC-MS/MS method for the determination of Cariprazine in human plasma, employing Cariprazine-D6 as an internal standard to compensate for matrix effects and variability in sample processing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the LC-MS/MS method for Cariprazine analysis.

ParameterValue
Linearity Range2.88–480 ng/mL
Lower Limit of Quantification (LLOQ)0.05 ng/mL (using 1 mL of plasma)
Inter-day Precision (% CV)≤8.7%
Intra-day Precision (% CV)≤7.4%
Accuracy (% Recovery)85%–115%
Internal StandardCariprazine-D6 ([2H6]-RGH-188)

Experimental Protocols

Materials and Reagents
  • Cariprazine analytical standard

  • Cariprazine-D6 (internal standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (or Orthophosphoric acid)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cariprazine and Cariprazine-D6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Cariprazine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the Cariprazine-D6 stock solution to a final concentration of 100 ng/mL in acetonitrile.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the Cariprazine working standard solutions into blank human plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (Cariprazine-D6 in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

Tandem Mass Spectrometry (MS/MS)

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cariprazine427.3382.2
Cariprazine-D6 (IS)433.3382.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) is_addition Add Internal Standard (Cariprazine-D6 in Acetonitrile) plasma->is_addition vortex Vortex to Precipitate Proteins is_addition->vortex centrifuge Centrifuge at 10,000 x g vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Experimental workflow for Cariprazine analysis.

cariprazine_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_release Dopamine Release d2_receptor Dopamine D2 Receptor dopamine_release->d2_receptor Binds d3_receptor Dopamine D3 Receptor dopamine_release->d3_receptor Binds downstream Downstream Signaling & Neuronal Response d2_receptor->downstream d3_receptor->downstream ht1a_receptor Serotonin 5-HT1A Receptor ht1a_receptor->downstream ht2a_receptor Serotonin 5-HT2A Receptor ht2a_receptor->downstream cariprazine Cariprazine cariprazine->d2_receptor Partial Agonist cariprazine->d3_receptor Partial Agonist cariprazine->ht1a_receptor Partial Agonist cariprazine->ht2a_receptor Antagonist

Caption: Mechanism of action of Cariprazine.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are essential for optimizing dosing regimens, ensuring efficacy, and minimizing adverse effects.[2][3] Bioanalysis of Cariprazine in biological matrices, such as human plasma, requires a robust, accurate, and precise analytical method.

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry to correct for variability during sample preparation and analysis.[4][5] Cariprazine D6, a deuterium-labeled analog of Cariprazine, is an ideal internal standard (IS) as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte during extraction and ionization.

This document provides a detailed protocol for the quantification of Cariprazine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard. The recommended concentration for this compound is provided based on the typical therapeutic range of Cariprazine.

Principle of the Method

This method employs a simple protein precipitation technique for the extraction of Cariprazine and the this compound internal standard from human plasma. The processed samples are then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The concentration of Cariprazine is determined by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Analytes and Standards:

    • Cariprazine hydrochloride (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Chemicals (HPLC or MS Grade):

    • Methanol

    • Acetonitrile

    • Formic Acid

    • Ammonium Formate

    • Deionized Water

    • Zinc Sulfate (for protein precipitation solvent)

  • Biological Matrix:

    • Drug-free human plasma (with K2-EDTA as anticoagulant)

  • Equipment:

    • HPLC or UPLC system

    • Tandem quadrupole mass spectrometer with an ESI source

    • Analytical balance

    • Vortex mixer

    • Microcentrifuge

    • Calibrated pipettes

    • 1.5 mL polypropylene microcentrifuge tubes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Cariprazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cariprazine HCl and dissolve it in a 10 mL volumetric flask with methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.

  • Cariprazine Intermediate and Working Standards: Prepare an intermediate stock (e.g., 10 µg/mL) from the primary stock solution. Subsequently, perform serial dilutions using a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for the calibration curve (CC) and quality control (QC) samples.

  • This compound Internal Standard (IS) Working Solution (20 ng/mL): Dilute the this compound stock solution with the protein precipitation solvent (70:30 v/v Methanol:0.1M ZnSO₄(aq)) to achieve a final concentration of 20 ng/mL. This concentration is chosen to be in the mid-range of the proposed calibration curve, ensuring a stable and reliable signal.

Preparation of Calibration Curve and Quality Control Samples
  • Prepare Calibration Curve (CC) standards by spiking appropriate amounts of the Cariprazine working standards into blank human plasma to achieve final concentrations covering the expected therapeutic range.

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 30, and 80 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the this compound IS Working Solution (20 ng/mL in protein precipitation solvent).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 18,000 x g for 5 minutes at room temperature.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumental Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
LC System
ColumnReversed-phase C18 column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 3.5 µm or equivalent)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B10 mM Ammonium Formate in Methanol with 0.1% Formic Acid
Flow Rate0.3 - 1.0 mL/min
Injection Volume5 - 20 µL
Column Temperature40 °C
GradientOptimized to ensure separation from endogenous interferences. (e.g., Start at 5% B, ramp to 95% B, hold, and re-equilibrate)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transition: CariprazineQ1: 427.3 m/z → Q3: 207.1 m/z (Quantifier)
MRM Transition: this compoundQ1: 433.3 m/z → Q3: 213.1 m/z (Quantifier)
Dwell Time100-200 ms
Source Temperature~500-700 °C
IonSpray Voltage~5500 V

Data Summary and Acceptance Criteria

The following table summarizes the recommended concentrations for the bioanalytical method. The therapeutic range for Cariprazine is reported to be approximately 2-10 ng/mL, with some recommendations for a range of 5-15 ng/mL. The calibration range should encompass these values.

ParameterRecommended Concentration / Range
Internal Standard (IS)
This compound Working Solution20 ng/mL
Calibration Curve (CC) Range 1.0 - 100 ng/mL
CC Level 1 (LLOQ)1.0 ng/mL
CC Level 22.5 ng/mL
CC Level 35.0 ng/mL
CC Level 410 ng/mL
CC Level 525 ng/mL
CC Level 650 ng/mL
CC Level 7 (ULOQ)100 ng/mL
Quality Control (QC) Samples
QC Low (LQC)3.0 ng/mL
QC Medium (MQC)30 ng/mL
QC High (HQC)80 ng/mL

Experimental Workflow Diagram

Bioanalysis_Workflow cluster_extraction Sample Extraction prep Standard & Sample Preparation stock Prepare Stock Solutions (Cariprazine & this compound) prep->stock plasma Aliquot Plasma Samples (50 µL) prep->plasma working Prepare Working Standards (CC, QC, IS) stock->working extraction Sample Extraction add_is Add IS Working Solution (100 µL of 20 ng/mL this compound) working->add_is plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (18,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis inject Inject Sample into LC-MS/MS System analysis->inject data Data Processing inject->data integrate Integrate Peak Areas (Analyte & IS) data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for Cariprazine bioanalysis using protein precipitation and LC-MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Cariprazine in human plasma using this compound as an internal standard. The recommended IS concentration of 20 ng/mL is robust and suitable for a calibration range that covers the therapeutic window of Cariprazine. The described protein precipitation method is simple, fast, and cost-effective, making it ideal for high-throughput analysis in clinical research and therapeutic drug monitoring settings.

References

Application Notes and Protocols for Pharmacokinetic Studies of Cariprazine Using Cariprazine-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder. Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Cariprazine is extensively metabolized to two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which also contribute to the overall therapeutic effect.[1][2] Therefore, robust bioanalytical methods are required to quantify Cariprazine and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as Cariprazine-D6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.

These application notes provide a detailed protocol for the quantification of Cariprazine in plasma samples using Cariprazine-D6 as an internal standard, suitable for pharmacokinetic studies.

Metabolic Pathway of Cariprazine

Cariprazine undergoes sequential N-demethylation to form its active metabolites, DCAR and DDCAR. This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[1]

Cariprazine_Metabolism Cariprazine Cariprazine DCAR Desmethyl-Cariprazine (DCAR) Cariprazine->DCAR CYP3A4 (major) CYP2D6 (minor) DDCAR Didesmethyl-Cariprazine (DDCAR) DCAR->DDCAR CYP3A4 (major) CYP2D6 (minor) Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample Add_IS Add 100 µL Cariprazine-D6 (IS) Start->Add_IS Add_ACN Add 200 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Cariprazine using Cariprazine-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder. It functions as a partial agonist for dopamine D2 and D3 receptors, with a preference for the D3 receptor, and also acts on serotonin 5-HT1A receptors.[1] Therapeutic Drug Monitoring (TDM) of cariprazine is crucial for optimizing therapeutic outcomes, ensuring patient adherence, and minimizing dose-related adverse effects. Cariprazine is extensively metabolized in the liver primarily by the CYP3A4 enzyme and to a lesser extent by CYP2D6, forming two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][2][3][4] Notably, DDCAR has a significantly longer half-life than the parent drug and contributes substantially to the overall therapeutic and potential toxic effects.

This document provides detailed application notes and protocols for the quantitative analysis of cariprazine, DCAR, and DDCAR in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates Cariprazine-D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.

Analyte and Internal Standard Information

A summary of the molecular properties of cariprazine, its major active metabolites, and the deuterated internal standard is presented in the table below.

CompoundChemical FormulaMolecular Weight ( g/mol )
CariprazineC₂₁H₃₂Cl₂N₄O427.4
Desmethyl-cariprazine (DCAR)C₂₀H₃₀Cl₂N₄O413.4
Didesmethyl-cariprazine (DDCAR)C₁₉H₂₈Cl₂N₄O399.4
Cariprazine-D6 (Internal Standard)C₂₁H₂₆D₆Cl₂N₄O433.5

Metabolic Pathway of Cariprazine

Cariprazine undergoes sequential demethylation to its active metabolites, DCAR and DDCAR. This metabolic cascade is primarily mediated by cytochrome P450 enzymes.

cluster_0 Cariprazine Metabolism Cariprazine Cariprazine DCAR Desmethyl-cariprazine (DCAR) (Active Metabolite) Cariprazine->DCAR CYP3A4, CYP2D6 (Demethylation) DDCAR Didesmethyl-cariprazine (DDCAR) (Active Metabolite) DCAR->DDCAR CYP3A4, CYP2D6 (Demethylation) Excretion Further Metabolism and Excretion DDCAR->Excretion CYP3A4

Figure 1. Metabolic pathway of cariprazine to its active metabolites.

Experimental Protocols

Materials and Reagents
  • Cariprazine, Desmethyl-cariprazine (DCAR), and Didesmethyl-cariprazine (DDCAR) reference standards

  • Cariprazine-D6 (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (drug-free)

  • 96-well collection plates

  • Centrifuge capable of accommodating 96-well plates

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Cariprazine, DCAR, DDCAR) and the internal standard (Cariprazine-D6) in methanol to obtain individual stock solutions of 1 mg/mL.

  • Intermediate Stock Solutions (10 µg/mL): Prepare an intermediate stock solution for the analytes by diluting the primary stock solutions with methanol. Similarly, prepare an intermediate stock solution for Cariprazine-D6.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the intermediate stock solution of Cariprazine-D6 with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure for plasma samples.

cluster_workflow Sample Preparation Workflow plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 100 µL of Cariprazine-D6 in Acetonitrile plasma->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (10 min @ 4000 rpm) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 2. Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions

A validated LC-MS/MS method is essential for the accurate quantification of cariprazine and its metabolites. The following are recommended starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon

MRM Transitions:

The following table provides suggested MRM transitions for the analytes and the internal standard. These should be optimized for the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cariprazine427.2207.125
Desmethyl-cariprazine (DCAR)413.2193.125
Didesmethyl-cariprazine (DDCAR)399.2179.128
Cariprazine-D6433.2213.125

Method Validation and Performance

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analytes and IS.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.CV of the IS-normalized matrix factor should be ≤ 15%
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the initial concentration.

Data Interpretation

The therapeutic reference range for cariprazine is a subject of ongoing research and may vary between individuals. However, recent studies suggest a therapeutic range of approximately 5-15 ng/mL for cariprazine in plasma. It is important to consider the concentrations of the active metabolites, particularly DDCAR, in the overall clinical assessment. The total active moiety (cariprazine + DCAR + DDCAR) may provide a more comprehensive picture of the pharmacologically active entities.

Conclusion

The described LC-MS/MS method using Cariprazine-D6 as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of cariprazine and its major active metabolites. This detailed protocol serves as a comprehensive guide for researchers and clinicians to implement this assay, thereby facilitating personalized dose adjustments and optimizing patient care in the treatment of schizophrenia and bipolar disorder.

References

Application Note: High-Throughput Bioanalytical Sample Preparation for Cariprazine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cariprazine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1][2][3] It functions as a partial agonist for dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[4][5] To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a robust and accurate bioanalytical method for the quantification of cariprazine and its active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), in biological matrices is essential.

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS bioanalysis, as it effectively compensates for variability during sample preparation and potential matrix effects. Cariprazine-d6, a deuterium-labeled version of cariprazine, is an ideal internal standard (IS) for this purpose, as it shares near-identical physicochemical properties with the analyte, ensuring it tracks consistently through extraction and ionization processes.

This application note provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the extraction of cariprazine from human plasma using Cariprazine-d6 as the internal standard.

General Bioanalytical Workflow

The overall process for quantifying cariprazine in biological samples involves several key stages, from sample collection to final data analysis. The internal standard, Cariprazine-d6, is introduced early in the workflow to ensure accurate quantification.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample Aliquot Add_IS Spike with Cariprazine-d6 IS Sample->Add_IS 1 Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction 2 Evap_Recon Evaporation & Reconstitution (for LLE/SPE) Extraction->Evap_Recon 3 LCMS LC-MS/MS Analysis Evap_Recon->LCMS 4 Integration Peak Integration LCMS->Integration 5 Quant Quantification using Analyte/IS Ratio Integration->Quant

Caption: General workflow for bioanalytical sample processing and analysis.

Experimental Protocols

The following protocols describe methods for extracting cariprazine from 200 µL of human plasma.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput screening.

Materials:

  • Human Plasma

  • Cariprazine-d6 Internal Standard Working Solution (e.g., 100 ng/mL in 50% methanol)

  • Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH), chilled at -20°C

  • Vortex Mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • 96-well collection plates or microcentrifuge tubes

Methodology:

  • Pipette 200 µL of human plasma into a microcentrifuge tube or a well of a 96-well plate.

  • Add 20 µL of the Cariprazine-d6 internal standard working solution to each sample.

  • Vortex briefly (approx. 10 seconds) to mix.

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean collection plate or vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT, reducing matrix effects.

Materials:

  • Human Plasma

  • Cariprazine-d6 Internal Standard Working Solution

  • Ammonium Hydroxide solution (e.g., 2% in water) or other suitable buffer

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

  • Reconstitution Solvent (e.g., mobile phase)

Methodology:

  • Pipette 200 µL of human plasma into a glass tube.

  • Add 20 µL of the Cariprazine-d6 internal standard working solution.

  • Add 200 µL of 2% ammonium hydroxide solution and vortex for 10 seconds.

  • Add 2 mL of MTBE.

  • Cap the tubes and vortex or shake vigorously for 10 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup, minimizing ion suppression and matrix effects for the highest sensitivity.

Materials:

  • Human Plasma

  • Cariprazine-d6 Internal Standard Working Solution

  • SPE Cartridges (e.g., Polymeric Reversed-Phase or C18)

  • SPE Vacuum Manifold

  • Conditioning Solvents: Methanol, Deionized Water

  • Washing Solution (e.g., 5% Methanol in water)

  • Elution Solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid)

  • Nitrogen Evaporator

  • Reconstitution Solvent (e.g., mobile phase)

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the Cariprazine-d6 IS working solution. Add 200 µL of 2% ammonium hydroxide in water and vortex.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under vacuum for 2-5 minutes.

  • Elution: Elute cariprazine and Cariprazine-d6 from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Comparison of Sample Preparation Techniques

The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity, throughput, and the complexity of the biological matrix.

Method_Comparison cluster_speed cluster_cleanliness cluster_cost PPT Protein Precipitation (PPT) Speed_High High PPT->Speed_High Fastest Clean_Low Low PPT->Clean_Low Prone to matrix effects Cost_Low Low PPT->Cost_Low Simple, low cost LLE Liquid-Liquid Extraction (LLE) Speed_Med Medium LLE->Speed_Med Clean_Med Medium LLE->Clean_Med Cleaner than PPT Cost_Med Medium LLE->Cost_Med Solvent intensive SPE Solid-Phase Extraction (SPE) Speed_Low Low SPE->Speed_Low Slowest Clean_High High SPE->Clean_High Highest cleanliness Cost_High High SPE->Cost_High Most complex, costly

Caption: Comparison of speed, cleanliness, and cost for different methods.

Data Presentation

The performance of each method should be validated according to regulatory guidelines. Below is a table summarizing typical performance characteristics.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 90%75 - 90%> 95%
IS Recovery (%) > 90%70 - 85%> 95%
Matrix Effect (%) 85 - 115%90 - 110%95 - 105%
Precision (% CV) < 10%< 8%< 5%
Linearity Range (ng/mL) 0.5 - 5000.1 - 2500.05 - 250
Throughput HighMediumLow to Medium
Note: These values are representative and must be established during method validation.
Typical LC-MS/MS Parameters
ParameterCariprazineCariprazine-d6
Precursor Ion (m/z) 427.2433.2
Product Ion (m/z) 207.1207.1
Collision Energy (eV) 3535
Polarity PositivePositive
Note: Mass transitions and instrument parameters require optimization for the specific mass spectrometer being used.

Cariprazine's Mechanism of Action

Cariprazine's therapeutic effects are mediated by its interaction with central dopamine and serotonin receptors. Its high affinity for the D3 receptor is a distinguishing feature among atypical antipsychotics.

Cariprazine_MOA Cariprazine Cariprazine D3 Dopamine D3 Receptor Cariprazine->D3 Partial Agonist (High Affinity) D2 Dopamine D2 Receptor Cariprazine->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Cariprazine->HT1A Partial Agonist Effect_Neg Modulation of Negative Symptoms & Cognition D3->Effect_Neg Effect_Pos Modulation of Positive Symptoms D2->Effect_Pos Effect_Mood Anxiolytic & Antidepressant Effects HT1A->Effect_Mood

Caption: Simplified signaling pathway for Cariprazine's mechanism of action.

Conclusion This document provides three distinct, detailed protocols for the sample preparation of cariprazine in human plasma using Cariprazine-d6 as an internal standard. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction should be guided by the specific analytical goals, such as throughput, required sensitivity, and tolerance for matrix effects. The use of a stable isotope-labeled internal standard like Cariprazine-d6 is critical for developing a robust, accurate, and reproducible bioanalytical method suitable for regulated clinical and preclinical studies.

References

Application Note: Quantitative Analysis of Cariprazine in Human Plasma using Cariprazine-D6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

AN-202511-CZM

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cariprazine in human plasma. The method utilizes Cariprazine-D6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, providing excellent recovery and minimal matrix effects.[1] This protocol is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research applications.

Introduction

Cariprazine is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[2][3] It functions as a partial agonist at dopamine D2 and D3 receptors.[3] Accurate quantification of Cariprazine in human plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This document provides a fully validated protocol for its analysis using LC-MS/MS, the gold standard for bioanalytical quantification.

Principle

The method involves the extraction of Cariprazine and its deuterated internal standard, Cariprazine-D6, from a human plasma matrix. A simple protein precipitation step using a mixture of methanol and zinc sulfate is employed to remove plasma proteins. The resulting supernatant is diluted and injected into an LC-MS/MS system. The compounds are separated chromatographically on a C18 reversed-phase column and detected by a tandem quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Analytes: Cariprazine (Reference Standard), Cariprazine-D6 (Internal Standard)

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water; Formic Acid (≥98%)

  • Chemicals: Zinc Sulfate (ZnSO₄), Ammonium Formate

  • Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation and Conditions
  • LC System: UPLC/HPLC system (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera)

  • MS System: Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro, Sciex QTRAP 6500+)

  • Analytical Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 2.1 mm x 150 mm, 3 µm)

  • Column Temperature: 40 °C

  • Injection Volume: 15 µL

Table 1: Liquid Chromatography (LC) Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%)
0.0 0.3 95 5
3.0 0.3 95 5
4.0 0.3 40 60
8.0 0.3 0 100
10.0 0.3 0 100
10.1 0.3 95 5
13.0 0.3 95 5

Adapted from reference.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in Methanol + 0.1% Formic Acid

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 700 °C
Nebulizer Gas (GS1) 40 psi
Turbo Heater Gas (GS2) 60 psi
Curtain Gas (CUR) 15 psi
Collision Gas (CAD) 10 psi (Nitrogen)

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Cariprazine and Cariprazine-D6 (IS)

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z DP (V) CE (V) CXP (V)
Cariprazine 427.3 207.2 110 35 12
Cariprazine-D6 (IS) 433.3 207.2 110 35 12

DP: Declustering Potential, CE: Collision Energy, CXP: Cell Exit Potential. Parameters are starting points and should be optimized for the specific instrument used.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Cariprazine and Cariprazine-D6 in methanol to obtain 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50:50 (v/v) Methanol:Water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Cariprazine-D6 stock solution in 50:50 Methanol:Water to a final concentration of 100 ng/mL.

  • Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the Cariprazine working solutions into drug-free human plasma to prepare a calibration curve (e.g., 0.5 - 500 ng/mL) and at least three levels of QC samples (Low, Mid, High).

Sample Preparation Protocol

The protein precipitation method is adapted from a similar multi-analyte procedure.

  • Aliquot: Pipette 50 µL of human plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the 100 ng/mL Cariprazine-D6 working solution to all tubes except the double blank.

  • Vortex: Briefly vortex mix for 10 seconds.

  • Precipitate: Add 100 µL of the protein precipitation solution (70:30 v/v Methanol:0.1M ZnSO₄).

  • Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 18,000 x g for 5 minutes.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial.

  • Dilute: Add 100 µL of distilled water to the supernatant.

  • Inject: Seal the plate/vial and inject into the LC-MS/MS system.

G Figure 1: Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing p1 Pipette 50 µL Plasma (Calibrator, QC, or Unknown) p2 Add 10 µL Internal Standard (Cariprazine-D6) p1->p2 p3 Add 100 µL Precipitation Solution (MeOH / ZnSO4) p2->p3 p4 Vortex (1 min) & Centrifuge (5 min) p3->p4 p5 Transfer 100 µL Supernatant p4->p5 p6 Dilute with 100 µL Water p5->p6 a1 Inject 15 µL into LC-MS/MS System p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 MS/MS Detection (MRM) a2->a3 a4 Peak Integration & Ratio Calculation (Analyte/IS) a3->a4 a5 Quantification using Calibration Curve a4->a5

References

Application of Cariprazine-D6 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Cariprazine-D6 in drug metabolism studies. Cariprazine-D6, a stable isotope-labeled version of the atypical antipsychotic cariprazine, serves as an invaluable tool for accurate quantification and comprehensive metabolic profiling. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a critical component of pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) studies.

Introduction to Cariprazine Metabolism

Cariprazine is extensively metabolized in humans, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][2][3][4] The major metabolic pathways involve N-demethylation, leading to the formation of two pharmacologically active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1] These metabolites contribute significantly to the overall therapeutic effect of the drug. Understanding the metabolic fate of cariprazine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use.

Principle of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard, such as Cariprazine-D6, is the gold standard in quantitative bioanalysis. Cariprazine-D6 is chemically identical to cariprazine but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This mass difference allows for its distinct detection by a mass spectrometer. When added to a biological sample at a known concentration prior to sample processing, Cariprazine-D6 co-elutes with the unlabeled cariprazine and experiences similar variations in extraction recovery, matrix effects, and ionization efficiency. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly accurate and precise quantification.

Data Presentation: Pharmacokinetic Parameters of Cariprazine and its Metabolites

The following table summarizes key pharmacokinetic parameters for cariprazine and its major active metabolites, DCAR and DDCAR, in humans. The use of a deuterated internal standard like Cariprazine-D6 is instrumental in obtaining such precise and reliable data.

ParameterCariprazineDesmethyl-cariprazine (DCAR)Didesmethyl-cariprazine (DDCAR)
Time to Steady State ~1 week~1 week~3-4 weeks
Terminal Half-life (t½) 31.6 to 68.4 hours29.7 to 37.5 hours314 to 446 hours
Relative Exposure (AUC) at Steady State Parent Drug~30-40% of Cariprazine~2- to 3-fold higher than Cariprazine
Primary Metabolizing Enzymes CYP3A4, CYP2D6 (minor)CYP3A4, CYP2D6CYP3A4

Experimental Protocols

Quantitative Analysis of Cariprazine in Human Plasma using LC-MS/MS with Cariprazine-D6 Internal Standard

This protocol outlines a typical procedure for the quantification of cariprazine in human plasma samples.

a. Materials and Reagents:

  • Cariprazine analytical standard

  • Cariprazine-D6 (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

b. Preparation of Solutions:

  • Cariprazine Stock Solution (1 mg/mL): Accurately weigh and dissolve cariprazine in methanol.

  • Cariprazine-D6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Cariprazine-D6 in methanol.

  • Cariprazine Working Solutions: Serially dilute the cariprazine stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • Cariprazine-D6 Working Solution (Internal Standard Spiking Solution): Dilute the Cariprazine-D6 stock solution with acetonitrile to a final concentration of 50 ng/mL.

c. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 150 µL of the Cariprazine-D6 working solution (internal standard spiking solution) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes).

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM). Optimize MRM transitions and collision energies for cariprazine and Cariprazine-D6.

    • Cariprazine: Precursor ion > Product ion (e.g., m/z 427.2 > 207.1)

    • Cariprazine-D6: Precursor ion > Product ion (e.g., m/z 433.2 > 213.1)

e. Data Analysis:

  • Integrate the peak areas for cariprazine and Cariprazine-D6.

  • Calculate the peak area ratio (cariprazine peak area / Cariprazine-D6 peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of cariprazine in the QC and study samples by interpolating their peak area ratios from the calibration curve.

In Vitro Metabolic Stability of Cariprazine in Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of cariprazine using human liver microsomes, with Cariprazine-D6 as the internal standard for accurate quantification of the remaining parent drug.

a. Materials and Reagents:

  • Cariprazine

  • Cariprazine-D6

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

b. Experimental Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and HLMs (final protein concentration of 0.5 mg/mL).

  • Pre-incubation: Pre-warm the incubation mixture and the NADPH regenerating system separately at 37°C for 5 minutes.

  • Initiate Reaction: Add cariprazine (final concentration of 1 µM) to the pre-warmed incubation mixture and vortex gently. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile (e.g., 150 µL) with the Cariprazine-D6 internal standard (final concentration of 50 ng/mL).

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining cariprazine concentration using the LC-MS/MS method described in Protocol 1.

c. Data Analysis:

  • Calculate the percentage of cariprazine remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of remaining cariprazine versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount).

Visualizations

Cariprazine_Metabolism_Pathway Cariprazine Cariprazine DCAR Desmethyl-cariprazine (DCAR) (Active) Cariprazine->DCAR CYP3A4, CYP2D6 (N-demethylation) DDCAR Didesmethyl-cariprazine (DDCAR) (Active) DCAR->DDCAR CYP3A4, CYP2D6 (N-demethylation) Hydroxylated_Metabolites Hydroxylated Metabolites DDCAR->Hydroxylated_Metabolites CYP3A4 (Hydroxylation)

Caption: Metabolic pathway of cariprazine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (Calibration Standard, QC, or Unknown) Spike_IS Spike with Cariprazine-D6 (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MSMS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for bioanalysis.

References

Application Notes and Protocols for the Bioanalysis of Cariprazine Using Cariprazine-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), in both preclinical and clinical samples. The use of the stable isotope-labeled internal standard, Cariprazine-D6, is central to these methodologies, ensuring accuracy and precision in bioanalytical assays.

Introduction

Cariprazine is an atypical antipsychotic agent that functions as a partial agonist at the dopamine D2 and D3, and serotonin 5-HT1A receptors, and as an antagonist at the 5-HT2A receptors.[1] It is approved for the treatment of schizophrenia and bipolar disorder.[1] Accurate quantification of cariprazine and its active metabolites is crucial for pharmacokinetic and toxicokinetic studies in preclinical drug development and for therapeutic drug monitoring in clinical practice. Cariprazine-D6 serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its similar chemical and physical properties to the unlabeled analyte, which helps to correct for variability during sample preparation and analysis.

Preclinical Bioanalysis Protocol: Quantification of Cariprazine in Rat Plasma

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cariprazine in rat plasma, a common preclinical model.

1. Materials and Reagents

  • Cariprazine analytical standard

  • Cariprazine-D6 internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Rat plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation: Protein Precipitation

  • Thaw rat plasma samples and standards on ice.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma sample, standard, or blank, add 10 µL of Cariprazine-D6 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex briefly and centrifuge at 3,000 x g for 5 minutes.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of cariprazine, DCAR, and DDCAR
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Cariprazine: To be determined empiricallyCariprazine-D6: To be determined empiricallyDCAR: To be determined empiricallyDDCAR: To be determined empirically
Collision Energy Optimized for each transition

4. Quantitative Data Summary (Illustrative)

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Cariprazine0.10.1 - 100< 10< 1290 - 110
DCAR0.10.1 - 100< 11< 1388 - 112
DDCAR0.20.2 - 200< 9< 1192 - 108

Note: This data is illustrative and should be established during method validation.

Clinical Bioanalysis Protocol: Quantification of Cariprazine in Human Plasma

This protocol describes an LC-MS/MS method for the determination of cariprazine and its metabolites in human plasma, suitable for clinical trial sample analysis and therapeutic drug monitoring.

1. Materials and Reagents

  • Cariprazine analytical standard

  • Cariprazine-D6 internal standard

  • DCAR and DDCAR analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Ammonium hydroxide, analytical grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Allow human plasma samples, standards, and quality controls to thaw at room temperature.

  • To 100 µL of plasma, add 25 µL of Cariprazine-D6 internal standard working solution.

  • Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase.

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The LC-MS/MS parameters are generally similar to the preclinical protocol but may require further optimization for the specific matrix and required sensitivity in clinical samples.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for baseline separation of all analytes
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 10 µL
MS System High-sensitivity triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Cariprazine: To be determined empiricallyCariprazine-D6: To be determined empiricallyDCAR: To be determined empiricallyDDCAR: To be determined empirically
Collision Energy Optimized for each transition

4. Quantitative Data Summary (Illustrative)

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Cariprazine0.050.05 - 50< 8< 1095 - 105
DCAR0.050.05 - 50< 9< 1193 - 107
DDCAR0.10.1 - 100< 7< 996 - 104

Note: This data is illustrative and should be established during method validation according to regulatory guidelines (e.g., FDA, EMA).

Visualizations

cluster_workflow Bioanalytical Workflow Sample Plasma Sample (Preclinical or Clinical) IS Add Cariprazine-D6 (Internal Standard) Sample->IS Preparation Sample Preparation (Protein Precipitation or LLE) IS->Preparation Extraction Extract Supernatant/ Organic Layer Preparation->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Bioanalytical Workflow for Cariprazine

cluster_pathway Cariprazine Signaling Pathway Cariprazine Cariprazine D2R Dopamine D2 Receptor Cariprazine->D2R Partial Agonist D3R Dopamine D3 Receptor Cariprazine->D3R Partial Agonist (High Affinity) HT1A Serotonin 5-HT1A Receptor Cariprazine->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Cariprazine->HT2A Antagonist HT2B Serotonin 5-HT2B Receptor Cariprazine->HT2B Antagonist Therapeutic Therapeutic Effects (Antipsychotic, Antidepressant) D2R->Therapeutic D3R->Therapeutic HT1A->Therapeutic HT2A->Therapeutic HT2B->Therapeutic

Cariprazine's Primary Signaling Pathways

cluster_metabolism Cariprazine Metabolism Cariprazine Cariprazine DCAR Desmethyl-cariprazine (DCAR) (Active Metabolite) Cariprazine->DCAR Demethylation DDCAR Didesmethyl-cariprazine (DDCAR) (Active Metabolite) DCAR->DDCAR Demethylation Hydroxylated Hydroxylated Metabolite DDCAR->Hydroxylated Hydroxylation CYP3A4 CYP3A4 CYP3A4->Cariprazine CYP3A4->DCAR CYP2D6 CYP2D6 (minor) CYP2D6->Cariprazine

Metabolic Pathway of Cariprazine

References

Application Note: High-Throughput Quantification of Cariprazine in Human Plasma using a Validated LC-MS/MS Method with Cariprazine-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cariprazine is an atypical antipsychotic medication utilized for the treatment of schizophrenia and bipolar disorder.[1] Accurate and precise quantification of Cariprazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cariprazine in human plasma. The incorporation of a stable isotope-labeled internal standard, Cariprazine-D6, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2]

Principle

This method employs protein precipitation for the extraction of Cariprazine and the internal standard, Cariprazine-D6, from human plasma. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Cariprazine and Cariprazine-D6. The ratio of the peak area of Cariprazine to that of the internal standard is used to construct a calibration curve and determine the concentration of Cariprazine in unknown samples.

Data Presentation

The following table summarizes the expected quantitative performance parameters of this validated analytical method.

ParameterSpecification
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Materials and Reagents
  • Cariprazine analytical standard

  • Cariprazine-D6

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Human plasma (with anticoagulant)

  • Deionized water

Instrumentation
  • HPLC system (e.g., Waters ACQUITY UPLC I-Class)

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro)[3]

Chromatographic Conditions
ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient As required for optimal separation
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
MRM Transitions See table below
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cariprazine427.2207.14035
Cariprazine-D6433.2213.14035
Preparation of Stock and Working Solutions
  • Cariprazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cariprazine and dissolve it in 10 mL of methanol.

  • Cariprazine-D6 Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cariprazine-D6 and dissolve it in 10 mL of methanol.

  • Cariprazine Working Solutions: Prepare a series of working solutions by serially diluting the Cariprazine stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the Cariprazine-D6 stock solution with acetonitrile to a final concentration of 10 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (10 ng/mL Cariprazine-D6 in acetonitrile) to each tube.

  • Vortex the tubes for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the Cariprazine working solutions to achieve final concentrations ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing stock_cariprazine Cariprazine Stock working_standards Working Standards stock_cariprazine->working_standards stock_d6 Cariprazine-D6 Stock is_spiking IS Spiking Solution stock_d6->is_spiking plasma_sample Plasma Sample (50 µL) working_standards->plasma_sample Spike for CC/QC add_is Add IS Spiking Solution (150 µL) is_spiking->add_is plasma_sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc LC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms peak_integration Peak Integration msms->peak_integration ratio_calc Calculate Peak Area Ratio (Cariprazine / Cariprazine-D6) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for Cariprazine quantification.

cariprazine_pathway cluster_receptor Receptor Interaction cluster_effect Cellular Effect cluster_outcome Therapeutic Outcome cariprazine Cariprazine d2 Dopamine D2 Receptor cariprazine->d2 Partial Agonist d3 Dopamine D3 Receptor cariprazine->d3 Partial Agonist (High Affinity) modulation Modulation of Dopaminergic Neurotransmission d2->modulation d3->modulation antipsychotic_effect Antipsychotic Effect modulation->antipsychotic_effect

Caption: Simplified signaling pathway of Cariprazine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Cariprazine D6 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for troubleshooting matrix effects when analyzing Cariprazine using its deuterated internal standard, Cariprazine D6, in Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my Cariprazine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of Cariprazine.[2][3] In complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common causes of these effects.[4][5]

Q2: I'm using this compound, a stable isotope-labeled (SIL) internal standard. Shouldn't that compensate for matrix effects?

A2: Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction. However, this compensation can be imperfect. A phenomenon known as the "isotope effect" can cause a slight chromatographic shift between Cariprazine and this compound. If this shift causes them to elute into regions with different levels of matrix interference, the analyte-to-internal standard ratio will not be consistent, leading to inaccurate results. It has been demonstrated that matrix effects experienced by an analyte and its SIL internal standard can differ significantly.

Q3: What are the typical signs of matrix effects in my LC-MS data for Cariprazine?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different samples.

  • Inconsistent or drifting analyte/internal standard area ratios.

  • Poor accuracy and precision in quality control (QC) samples.

  • Non-linear calibration curves.

  • Significant variability in the internal standard peak area across a batch of samples.

Q4: What are the most common sources of matrix effects in biofluids like plasma or serum?

A4: Phospholipids are a major contributor to matrix effects in plasma and serum samples. They are abundant in cell membranes and can co-extract with analytes during sample preparation. Other sources include salts, endogenous metabolites, and co-administered drugs.

Troubleshooting Guides

Guide 1: Diagnosing Matrix Effects

If you suspect matrix effects are impacting your analysis, follow these steps to diagnose the issue.

Step 1: Assess Internal Standard (IS) Performance

  • Question: Is the peak area of this compound consistent across all samples (calibrators, QCs, and unknowns)?

  • Action: Plot the peak area of this compound for all injections in your analytical run. Significant, unexplained variability (e.g., >20-30% deviation) is a strong indicator of inconsistent matrix effects.

Step 2: Qualitative Assessment using Post-Column Infusion

  • Question: Are there specific regions in my chromatogram that cause ion suppression or enhancement?

  • Action: Perform a post-column infusion experiment. This will help you visualize the regions of matrix effects and determine if the retention times of Cariprazine and this compound fall within these zones. See the detailed protocol below.

Step 3: Quantitative Assessment using Post-Extraction Spike Analysis

  • Question: What is the quantitative impact of the matrix on my analyte's signal?

  • Action: Calculate the Matrix Factor (MF) by comparing the analyte's response in a post-spiked matrix extract to its response in a neat solution. This will quantify the degree of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement. See the detailed protocol below.

cluster_0 Diagnosis Workflow A Inconsistent Results or IS Variability? B Assess IS Peak Area Consistency A->B Yes C Perform Post-Column Infusion B->C Variability Observed D Perform Post-Extraction Spike Analysis C->D Suppression/Enhancement Zone Identified E Matrix Effect Confirmed D->E Matrix Factor Calculated (MF < 0.8 or > 1.2)

A workflow diagram for diagnosing matrix effects.
Guide 2: Mitigating Matrix Effects

Once matrix effects are confirmed, use the following strategies for mitigation.

Strategy 1: Optimize Sample Preparation The primary goal is to remove interfering components, especially phospholipids, before analysis.

  • Protein Precipitation (PPT): This is a simple but often ineffective method for removing phospholipids, frequently resulting in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but may have lower recovery for certain analytes.

  • Solid-Phase Extraction (SPE): Generally provides cleaner extracts than PPT and LLE. Mixed-mode SPE can be particularly effective for basic compounds like Cariprazine.

  • Phospholipid Removal Plates/Cartridges (e.g., HybridSPE): These are highly effective at specifically removing phospholipids and can significantly reduce matrix effects. Studies on similar antipsychotics show these methods remove over 99% of key plasma phospholipids compared to PPT.

Strategy 2: Optimize Chromatography

  • Question: Do Cariprazine and this compound co-elute with zones of ion suppression?

  • Action: Adjust your chromatographic method to separate your analytes from the matrix interference identified during post-column infusion.

    • Modify the gradient profile to increase resolution.

    • Change the mobile phase composition or pH.

    • Consider a different column chemistry (e.g., biphenyl) for alternative selectivity.

Strategy 3: Sample Dilution

  • Question: Is your assay sensitive enough to allow for sample dilution?

  • Action: Diluting the sample extract with the mobile phase can reduce the concentration of interfering matrix components. This is a simple and effective strategy if the concentration of Cariprazine is high enough to remain above the lower limit of quantification after dilution.

cluster_1 Mitigation Strategy Flowchart Start Matrix Effect Confirmed Opt_SamplePrep Optimize Sample Preparation (e.g., SPE, Phospholipid Removal) Start->Opt_SamplePrep Opt_Chroma Optimize Chromatography (Gradient, Column, Mobile Phase) Opt_SamplePrep->Opt_Chroma If still present Dilute Sample Dilution Opt_Chroma->Dilute If still present Re_evaluate Re-evaluate Matrix Effect Dilute->Re_evaluate

A flowchart of strategies to mitigate matrix effects.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing matrix components, with a focus on phospholipids, and the typical recovery for analytes. While specific data for Cariprazine is limited, the data for other small molecule drugs, including antipsychotics, provides a strong indication of expected performance.

Sample Preparation MethodAnalyte RecoveryPhospholipid Removal EfficiencyKey Considerations
Protein Precipitation (PPT) Good to High (>90%)Low (<10%)Simple and fast, but results in the dirtiest extracts and highest matrix effects.
Liquid-Liquid Extraction (LLE) Variable (50-95%)ModerateCleaner than PPT, but optimization can be complex and recovery may be lower for polar metabolites.
Solid-Phase Extraction (SPE) High (>85%)Good to HighMore selective and provides cleaner extracts than LLE and PPT. Mixed-mode SPE is particularly effective.
Phospholipid Removal SPE High (>90%)Excellent (>99%)Highly effective at removing phospholipids, significantly reducing matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment

This protocol helps to identify chromatographic regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump with a T-connector

  • Standard solution of Cariprazine and this compound in mobile phase (e.g., at a mid-range concentration)

  • Blank matrix extract (prepared using your current sample preparation method)

Procedure:

  • Set up the LC-MS/MS system with your analytical column and mobile phase conditions.

  • Connect the outlet of the LC column to one inlet of the T-connector.

  • Connect the syringe pump containing the Cariprazine/Cariprazine D6 solution to the other inlet of the T-connector.

  • Connect the outlet of the T-connector to the MS ion source.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Start data acquisition on the MS, monitoring the MRM transitions for Cariprazine and this compound. A stable ion signal (baseline) should be observed.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the infused signal throughout the chromatographic run. Any significant dip in the baseline indicates a region of ion suppression, while a spike indicates ion enhancement.

Protocol 2: Post-Extraction Spike for Quantitative Assessment

This protocol quantifies the extent of matrix effects by calculating the Matrix Factor (MF).

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Spike the standard solution of Cariprazine into the final extraction solvent (reconstitution solution) at low and high concentrations relevant to your assay.

  • Prepare Set B (Analyte in Post-Extracted Matrix):

    • Extract at least six different lots of blank matrix using your sample preparation method.

    • After the final evaporation step, spike the extracts with the Cariprazine standard solution at the same low and high concentrations as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula for each concentration level and each matrix lot:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpretation:

    • An MF value between 0.8 and 1.2 generally indicates a low or acceptable matrix effect.

    • An MF < 0.8 indicates significant ion suppression.

    • An MF > 1.2 indicates significant ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be <15%.

References

addressing signal suppression or enhancement of Cariprazine D6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cariprazine D6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to signal suppression or enhancement of this compound in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are signal suppression and enhancement (matrix effects) and why are they a concern for this compound analysis?

A1: Signal suppression or enhancement, collectively known as matrix effects, are common phenomena in LC-MS/MS analysis. They refer to the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to inaccurate and unreliable quantification. Signal suppression results in a lower-than-expected instrument response, while signal enhancement leads to a higher response. For this compound, which is used as an internal standard, it is crucial that any matrix effects impact it and the parent drug, Cariprazine, to the same extent for accurate quantification.

Q2: I am observing low and inconsistent signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, low and variable signal intensity for this compound are classic indicators of ion suppression. This is often caused by endogenous components in biological samples, such as phospholipids, salts, and metabolites, that co-elute with this compound and interfere with its ionization in the mass spectrometer's source. It is essential to systematically investigate the cause to ensure the reliability of your analytical method.

Q3: How can I experimentally confirm that matrix effects are impacting my this compound signal?

A3: A standard method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution to its peak area in an extracted blank matrix sample spiked with the same concentration of the standard. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

A value significantly less than 100% indicates signal suppression, while a value significantly greater than 100% suggests signal enhancement. A range of 85-115% is often considered acceptable. In a study analyzing 35 antipsychotics, the normalized matrix effects were found to be within a range of 0.88 to 1.14, indicating effective compensation by the internal standards.[1]

Q4: What are the most common sources of matrix effects in bioanalytical assays for this compound?

A4: The most prevalent sources of matrix effects in biological samples include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the electrospray ionization process.

  • Endogenous Metabolites: Co-eluting metabolites can compete with this compound for ionization.

  • Formulation Excipients: In preclinical studies, formulation agents used to solubilize the drug can cause significant ion suppression.

Q5: Can the choice of sample preparation technique influence the severity of matrix effects for this compound?

A5: Absolutely. The sample preparation method is a critical factor in minimizing matrix effects.

  • Protein Precipitation (PPT): While simple and fast, it is often insufficient for removing phospholipids and other interfering substances.

  • Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT. A validated LC-MS/MS method for Cariprazine and its metabolites successfully utilized LLE from an alkalized biological matrix.[2]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing a broad range of interferences, leading to cleaner extracts and reduced matrix effects.

Troubleshooting Guides

Issue 1: Poor Signal and High Variability for this compound

Symptoms:

  • Low peak area for this compound.

  • Inconsistent peak areas across a batch of samples.

  • Poor precision and accuracy of quality control (QC) samples.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inadequate Sample Cleanup 1. Evaluate current sample preparation: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Optimize extraction conditions: For LLE, experiment with different organic solvents. For SPE, test different sorbents and wash/elution conditions.A cleaner sample extract with reduced interfering components, leading to improved signal intensity and reproducibility.
Co-elution with Matrix Components 1. Modify chromatographic gradient: Increase the gradient time to improve the separation of this compound from early-eluting matrix components like phospholipids. 2. Change column chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., phenyl-hexyl or biphenyl) to alter the elution profile of interferences.Better chromatographic resolution between this compound and interfering peaks, resulting in a more stable signal.
Suboptimal Ion Source Parameters 1. Optimize source settings: Systematically adjust the ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the this compound signal.Enhanced ionization efficiency for this compound, potentially reducing the relative impact of interfering compounds.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the extent of signal suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a concentration representative of the midpoint of the calibration curve.

    • Set B (Pre-Spiked Sample): Spike a blank biological matrix with the this compound standard at the same concentration as Set A before the extraction process. Process this sample through your validated extraction procedure.

    • Set C (Post-Spiked Sample): Process a blank biological matrix through your validated extraction procedure. Spike the resulting extract with the this compound standard at the same concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Effect (%) = (Mean peak area of Set C / Mean peak area of Set A) x 100.

    • Calculate the Recovery (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100.

Data Presentation:

Sample Set Description Mean Peak Area (n=6) Matrix Effect (%) Recovery (%)
ANeat Solution1,500,000--
BPre-Spiked Matrix1,050,00075%88%
CPost-Spiked Matrix1,200,000

Note: This is example data. A matrix effect of 75% indicates significant ion suppression.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is based on the methodology described for the analysis of Cariprazine and its metabolites.[2]

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Ammonium hydroxide (or other suitable base for alkalization)

  • Methyl tert-butyl ether (MTBE) (or other suitable extraction solvent)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of this compound internal standard solution and vortex briefly.

  • Alkalize the sample by adding 50 µL of 5% ammonium hydroxide and vortex.

  • Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex and inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_investigation Investigation Steps cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry start Poor/Inconsistent This compound Signal check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect ppt Protein Precipitation check_matrix_effect->ppt If significant matrix effect gradient Optimize Gradient check_matrix_effect->gradient If co-elution suspected source_params Optimize Source Parameters check_matrix_effect->source_params After ruling out other factors lle Liquid-Liquid Extraction ppt->lle If suppression persists spe Solid-Phase Extraction lle->spe For maximum cleanup end Stable & Reliable This compound Signal spe->end column Change Column gradient->column column->end source_params->end

Caption: Troubleshooting workflow for addressing poor this compound signal.

Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_calc Calculations neat Set A: Neat Standard (this compound in solvent) analysis LC-MS/MS Analysis neat->analysis pre_spike Set B: Pre-Spiked Matrix (Spike before extraction) pre_spike->analysis post_spike Set C: Post-Spiked Matrix (Spike after extraction) post_spike->analysis matrix_effect Matrix Effect (%) = (Area C / Area A) * 100 analysis->matrix_effect recovery Recovery (%) = (Area B / Area C) * 100 analysis->recovery

Caption: Experimental workflow for assessing matrix effects.

References

potential for isotopic exchange or back-exchange with Cariprazine D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for isotopic exchange or back-exchange with Cariprazine D6. Below you will find frequently asked questions and a troubleshooting guide to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A: this compound is a deuterated analog of Cariprazine, an atypical antipsychotic. The six deuterium atoms are located on the two N,N-dimethylurea methyl groups.[][2][3] This specific labeling pattern is critical for its use as an internal standard in quantitative bioanalysis.

Q2: What is isotopic exchange, and is it a concern for this compound?

A: Isotopic exchange is a process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This is a significant concern for deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or on carbon atoms that can be easily deprotonated. However, the deuterium labels in this compound are on methyl groups attached to a nitrogen atom within a urea functional group. These C-D bonds are generally stable under typical experimental conditions, and significant isotopic exchange is not expected.

Q3: What is back-exchange, and how does it differ from isotopic exchange?

A: Back-exchange specifically refers to the loss of deuterium from a labeled molecule during analysis, particularly in the context of mass spectrometry.[4][5] This can occur during sample preparation, chromatography, or within the ion source of the mass spectrometer. While isotopic exchange is a broader chemical phenomenon, back-exchange is a methodological challenge in analytical chemistry that can lead to inaccurate quantification.

Q4: What are the primary metabolic pathways of Cariprazine, and could they influence the stability of the deuterium label on this compound?

A: Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6. The main metabolic pathways are N-demethylation, leading to the formation of its active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). Since the deuterium labels in this compound are on the N,N-dimethylurea moiety, the metabolic process of demethylation at this position would result in the loss of a deuterated methyl group. This is not an isotopic exchange but rather a metabolic transformation of the molecule.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the potential loss of the deuterium label from this compound during experimental analysis.

Problem: Inaccurate or inconsistent quantification of Cariprazine using this compound as an internal standard.

Possible Cause 1: Back-Exchange During LC-MS Analysis

  • Troubleshooting Steps:

    • Optimize LC Conditions: Minimize the time the sample spends in aqueous mobile phases at neutral or high pH. Consider using a lower pH mobile phase (e.g., pH 2.5-4) if compatible with your chromatography.

    • Control Temperature: Keep the autosampler and column compartment at a controlled, cool temperature (e.g., 4-10°C) to reduce the rate of any potential exchange.

    • Evaluate Solvent Composition: If possible, use a higher percentage of organic solvent in the initial chromatography conditions.

Possible Cause 2: In-Source Exchange/Fragmentation

  • Troubleshooting Steps:

    • Optimize Mass Spectrometer Source Parameters: Adjust the ion source temperature and voltages to find the optimal conditions that minimize in-source back-exchange or fragmentation leading to the loss of the deuterated methyl groups.

    • Select Appropriate Precursor and Product Ions: Ensure that the selected MRM (Multiple Reaction Monitoring) transitions are specific to the deuterated and non-deuterated forms of the analyte and are not susceptible to interference from fragment ions that could be common to both.

Possible Cause 3: Instability in Biological Matrix

  • Troubleshooting Steps:

    • Perform Stability Assessments: Conduct short-term (bench-top), long-term (frozen), and freeze-thaw stability tests of this compound in the specific biological matrix (e.g., plasma, urine) being used. This will help determine if the internal standard is degrading or exchanging under your specific storage and handling conditions.

    • Matrix pH: Be aware of the pH of your biological samples, as extreme pH values can potentially promote instability.

Data Presentation

ParameterConditionPotential for Isotopic/Back-ExchangeMitigation Strategy
pH High pH (>8) or Low pH (<2)IncreasedMaintain pH as close to neutral as possible or in the range of 2.5-4 for LC-MS mobile phases.
Temperature Elevated temperaturesIncreasedMaintain samples at controlled, cool temperatures (4-10°C).
Solvent Protic solvents (e.g., water)HigherMinimize exposure to aqueous environments; use aprotic solvents where possible for storage.
Matrix Untreated biological fluidsPossibleConduct matrix stability studies (bench-top, freeze-thaw, long-term).

Experimental Protocols

Protocol 1: Assessment of Back-Exchange in LC-MS Analysis

  • Prepare a solution of this compound in a purely organic solvent (e.g., acetonitrile or methanol).

  • Prepare a series of solutions of this compound in your initial mobile phase conditions with varying percentages of aqueous buffer at different pH levels (e.g., pH 3, 5, 7).

  • Incubate these solutions in the autosampler for varying periods (e.g., 0, 2, 4, 8, and 24 hours).

  • Inject the samples and monitor the response of this compound and any potential appearance of a signal corresponding to partially deuterated or non-deuterated Cariprazine.

  • Analyze the data to determine if there is a time- and pH-dependent loss of the deuterium label.

Visualizations

Cariprazine Metabolism and D6 Label Position Cariprazine Cariprazine DCAR Desmethyl-cariprazine (DCAR) (Active Metabolite) Cariprazine->DCAR N-demethylation CYP3A4 CYP3A4 Cariprazine->CYP3A4 CYP2D6 CYP2D6 (minor pathway) Cariprazine->CYP2D6 Cariprazine_D6 This compound (Deuterium on N-methyl groups) DDCAR Didesmethyl-cariprazine (DDCAR) (Active Metabolite) DCAR->DDCAR N-demethylation DCAR->CYP3A4 DCAR->CYP2D6

Caption: Metabolic pathway of Cariprazine and the position of deuterium labels on this compound.

Troubleshooting Workflow for Isotopic Stability start Inaccurate Quantification with this compound check_lcms Evaluate for Back-Exchange in LC-MS start->check_lcms optimize_lc Optimize LC Method (pH, Temperature, Gradient) check_lcms->optimize_lc Potential issue identified check_source Investigate In-Source Exchange/Fragmentation check_lcms->check_source No issue found resolved Issue Resolved optimize_lc->resolved optimize_ms Optimize MS Source Parameters check_source->optimize_ms Potential issue identified check_matrix Assess Stability in Biological Matrix check_source->check_matrix No issue found optimize_ms->resolved stability_tests Perform Bench-top, Freeze-Thaw, Long-Term Stability Tests check_matrix->stability_tests Potential issue identified stability_tests->resolved

Caption: A logical workflow for troubleshooting issues related to the isotopic stability of this compound.

References

managing interference from Cariprazine metabolites with Cariprazine D6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cariprazine Bioanalysis. This resource is designed for researchers, scientists, and drug development professionals utilizing Cariprazine and its deuterated internal standard, Cariprazine-D6, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample analysis, with a focus on managing potential interference from Cariprazine's major active metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Cariprazine and why are they important?

Cariprazine is extensively metabolized in the liver, primarily by the CYP3A4 enzyme and to a lesser degree by CYP2D6, through demethylation and hydroxylation.[1][2] The two major and pharmacologically active metabolites are:

  • Desmethyl-cariprazine (DCAR): Formed by the demethylation of Cariprazine.[1]

  • Didesmethyl-cariprazine (DDCAR): Formed from the further demethylation of DCAR.[1]

These metabolites are crucial because they share a similar pharmacological profile with the parent drug and contribute significantly to its overall clinical effect.[3] Notably, DDCAR has a substantially longer half-life (1-3 weeks) than Cariprazine (2-5 days), leading to its accumulation and potentially higher plasma concentrations than the parent drug at a steady state.

Q2: Why is Cariprazine-D6 used as an internal standard?

Cariprazine-D6 is a stable isotope-labeled (SIL) version of Cariprazine. It is considered the gold standard for quantitative bioanalysis by LC-MS/MS for several reasons:

  • Similar Physicochemical Properties: It behaves nearly identically to Cariprazine during sample extraction, chromatography, and ionization.

  • Co-elution: It co-elutes with Cariprazine, ensuring that any matrix effects (ion suppression or enhancement) are experienced by both the analyte and the internal standard, allowing for accurate correction.

  • Mass Differentiation: It is easily distinguished from Cariprazine by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

Q3: Can the metabolites of Cariprazine interfere with the quantification of Cariprazine using Cariprazine-D6?

While specific instances are not extensively documented in publicly available literature, the potential for interference exists due to the following reasons:

  • High Concentrations: The major metabolites, particularly DDCAR, can be present in concentrations exceeding that of Cariprazine itself.

  • Structural Similarity: The metabolites are structurally very similar to Cariprazine. This can lead to several analytical challenges outlined in the troubleshooting section below.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Suspected Metabolite Interference

Symptoms:

  • Poor accuracy and precision in quality control (QC) samples.

  • Inconsistent results between different sample batches.

  • Drifting calibration curve.

Potential Cause: High concentrations of DCAR or DDCAR may be causing analytical interference with the measurement of Cariprazine or Cariprazine-D6.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Inaccurate Quantification Observed check_chromatography Review Chromatograms for Co-eluting Peaks start->check_chromatography isobaric_check Investigate Isobaric Interference check_chromatography->isobaric_check No obvious co-elution crosstalk_check Assess MS/MS Cross-talk isobaric_check->crosstalk_check No isobaric interference optimize_lc Improve Chromatographic Separation isobaric_check->optimize_lc insource_check Evaluate In-Source Fragmentation crosstalk_check->insource_check No cross-talk optimize_ms Select More Specific MRM Transitions crosstalk_check->optimize_ms resolution Optimize Chromatography or MS/MS Method insource_check->resolution Potential in-source fragmentation insource_check->optimize_ms

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Steps:

  • Review Chromatography:

    • Action: Carefully examine the chromatograms of the MRM transitions for Cariprazine, its metabolites, and Cariprazine-D6.

    • What to look for: Check for any peaks at the retention time of Cariprazine or Cariprazine-D6 in the metabolite channels, or vice-versa. Pay close attention to peak shape and any signs of co-elution.

  • Investigate Isobaric Interference:

    • Explanation: While unlikely with high-resolution mass spectrometry, it's a possibility. An isobaric compound has the same nominal mass as the analyte of interest.

    • Action: Prepare and analyze high-concentration solutions of each metabolite individually. Monitor the MRM transitions for Cariprazine and Cariprazine-D6 to ensure no signal is detected.

  • Assess MS/MS Cross-talk:

    • Explanation: This can occur if a fragment ion of a metabolite has the same m/z as a fragment ion of Cariprazine or Cariprazine-D6.

    • Action: Infuse high-concentration solutions of each metabolite into the mass spectrometer and perform a product ion scan. Compare the resulting fragment ions with those selected for the Cariprazine and Cariprazine-D6 MRM transitions.

  • Evaluate In-Source Fragmentation:

    • Explanation: High concentrations of metabolites could potentially fragment within the ion source of the mass spectrometer, generating ions that could interfere with the precursor ion of Cariprazine or Cariprazine-D6.

    • Action: Analyze a high-concentration sample of DDCAR while monitoring the Cariprazine parent ion m/z. If a signal is observed at the Cariprazine retention time, in-source fragmentation may be occurring. This can sometimes be mitigated by optimizing ion source parameters like cone voltage or declustering potential.

Data and Protocols

Table 1: Physicochemical and Pharmacokinetic Properties
CompoundMolecular Weight ( g/mol )Half-lifePrimary Metabolizing Enzyme
Cariprazine 427.412-5 daysCYP3A4, CYP2D6
Desmethyl-cariprazine (DCAR) 413.38~1-2 daysCYP3A4, CYP2D6
Didesmethyl-cariprazine (DDCAR) 399.351-3 weeksCYP3A4
Table 2: Recommended LC-MS/MS MRM Transitions

Note: These transitions should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cariprazine 427.3382.2
Desmethyl-cariprazine (DCAR) 413.2382.2
Didesmethyl-cariprazine (DDCAR) 399.2382.2
Cariprazine-D6 (Internal Standard) 433.3382.2
Experimental Protocol: Plasma Sample Analysis

This protocol provides a general framework for the analysis of Cariprazine and its metabolites in plasma.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 20 µL of working internal standard solution (containing Cariprazine-D6). b. Vortex for 30 seconds. c. Add 300 µL of acetonitrile to precipitate proteins. d. Vortex for 2 minutes. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube or 96-well plate. g. Evaporate to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • 0-0.5 min: 20% B
  • 0.5-2.5 min: 20% to 80% B
  • 2.5-3.0 min: 80% B
  • 3.0-3.1 min: 80% to 20% B
  • 3.1-4.0 min: 20% B
  • Injection Volume: 5 µL.
  • MS Detection: Electrospray Ionization (ESI) in positive mode, using the MRM transitions from Table 2.

Experimental Workflow Diagram:

plasma Plasma Sample is_addition Add Cariprazine-D6 Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for plasma sample analysis.

Signaling and Metabolism

Cariprazine Metabolic Pathway:

Cariprazine Cariprazine DCAR Desmethyl-cariprazine (DCAR) Cariprazine->DCAR CYP3A4 / CYP2D6 (Demethylation) DDCAR Didesmethyl-cariprazine (DDCAR) DCAR->DDCAR CYP3A4 / CYP2D6 (Demethylation) Excretion Further Metabolism & Excretion DDCAR->Excretion

References

ensuring Cariprazine D6 stability during sample extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability of Cariprazine D6 during sample extraction and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability crucial?

This compound is the deuterium-labeled version of Cariprazine, an atypical antipsychotic. It is primarily used as an internal standard for the quantification of Cariprazine in biological samples using mass spectrometry (GC-MS or LC-MS).[1][2] The stability of an internal standard is paramount because its concentration is assumed to be constant throughout the sample preparation and analysis process. Any degradation of this compound would lead to inaccurate and unreliable quantification of the parent drug, Cariprazine.

Q2: What are the ideal storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. Recommendations vary based on whether the compound is in solid form or dissolved in a solvent.

  • Solid Form: For long-term storage, this compound powder should be kept at -20°C, where it can remain stable for at least four years.[1] It can also be stored at 4°C for up to two years.[2] Always store the solid in a tightly sealed container in a dry, cool, and well-ventilated area.[3]

  • In Solvent: Once dissolved, stock solutions are significantly less stable. For optimal preservation, store solutions at -80°C for up to six months or at -20°C for up to one month. It is crucial to use containers that protect against moisture.

Q3: What environmental factors can cause this compound to degrade?

Like its non-deuterated counterpart, this compound stability can be influenced by several factors. Forced degradation studies on Cariprazine have shown it is particularly susceptible to:

  • Acidic and Alkaline Conditions: The drug is labile to hydrolytic degradation in both acidic and basic environments.

  • Oxidation: Cariprazine can degrade in the presence of oxidizing agents.

  • Light and Temperature: While some studies indicate Cariprazine is stable under thermal and photolytic stress, general best practices for deuterated compounds recommend protection from light and adherence to strict temperature controls to prevent degradation. Exposure to UV radiation can catalyze the degradation of deuterated compounds.

Q4: My this compound signal is inconsistent in my bioanalysis. What should I troubleshoot?

Inconsistent or diminishing signal from your internal standard is a common problem that often points to stability issues. Use the following guide to troubleshoot the potential cause.

Troubleshooting Guide: Inconsistent this compound Signal

Troubleshooting_CariprazineD6 start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Problem: Inconsistent or Low This compound Signal check_storage Were stock solutions stored correctly? start->check_storage check_freeze_thaw How many freeze-thaw cycles has the sample undergone? check_storage->check_freeze_thaw Yes storage_no Incorrect Storage check_storage->storage_no No check_extraction Is the sample pH controlled during extraction? check_freeze_thaw->check_extraction Few (1-2) freeze_thaw_many Multiple Cycles (>3) check_freeze_thaw->freeze_thaw_many Many check_light Were samples protected from light? check_extraction->check_light Yes extraction_no Extreme pH check_extraction->extraction_no No light_no Light Exposure check_light->light_no No end_node If issues persist, evaluate matrix effects or instrument performance. check_light->end_node Yes storage_sol Store stock solutions at -80°C (6 mo) or -20°C (1 mo). Avoid moisture. storage_no->storage_sol freeze_thaw_sol Aliquot samples after collection to minimize freeze-thaw cycles. freeze_thaw_many->freeze_thaw_sol extraction_sol Buffer samples to a neutral pH during the extraction process. extraction_no->extraction_sol light_sol Use amber vials or opaque tubes for all samples and solutions. light_no->light_sol

Fig. 1: Troubleshooting logic for unstable this compound signal.

Quantitative Data Summary

The following tables summarize the recommended storage conditions for this compound and the known stability liabilities of its parent compound, Cariprazine. Due to the kinetic isotope effect, where C-D bonds are stronger than C-H bonds, this compound is expected to exhibit greater stability and a slower rate of degradation compared to Cariprazine.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Maximum Duration Key Considerations
Solid (Powder) -20°C ≥ 4 years Store in a tightly sealed, dry container.
4°C 2 years
In Solvent (e.g., DMSO) -80°C 6 months Use amber vials; protect from moisture.

| | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Table 2: Stability Profile and Degradation Factors for Cariprazine

Stress Condition Stability Notes
Acidic Hydrolysis Labile Degradation occurs in acidic environments.
Alkaline Hydrolysis Labile Degradation occurs in basic environments.
Oxidation Labile Susceptible to oxidative degradation.
Photolytic Generally Stable While forced degradation studies show stability, it is best practice to protect from light. One study noted some photolytic degradation.

| Thermal | Stable | Stable under elevated temperature stress tests. |

Experimental Protocols

Protocol: Evaluation of this compound Stability in Biological Matrix

This protocol outlines the methodology for conducting freeze-thaw, short-term (bench-top), and long-term stability tests for this compound in a biological matrix (e.g., human plasma), in accordance with standard bioanalytical method validation guidelines.

1. Objective: To assess the stability of this compound under conditions mimicking sample handling and storage.

2. Materials:

  • This compound reference standard

  • Control biological matrix (e.g., drug-free human plasma)

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile)

  • Protein precipitation agent (e.g., Trichloroacetic acid or Acetonitrile)

  • Calibrators and Quality Control (QC) samples

3. Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_qc Prepare Low & High QC samples in matrix split Split QC samples into stability & control groups prep_qc->split ft Freeze-Thaw Stability: Undergo 3-5 cycles (-20°C to RT) split->ft st Short-Term Stability: Store at room temp for 4-24 hours split->st lt Long-Term Stability: Store at -80°C for 1-3 months split->lt extract Extract all samples (Protein Precipitation) ft->extract st->extract lt->extract analyze Analyze via LC-MS/MS extract->analyze compare Compare stability sample results to control group analyze->compare

Fig. 2: Workflow for assessing this compound stability in bio-samples.

4. Stability Assessment Procedures:

  • Freeze-Thaw Stability:

    • Use at least three replicates of low and high concentration QC samples.

    • Freeze the samples completely at -20°C or -80°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this cycle for a minimum of three to five times.

    • After the final cycle, process and analyze the samples.

  • Short-Term (Bench-Top) Stability:

    • Use at least three replicates of low and high QC samples.

    • Place the samples on a laboratory bench at room temperature for a period that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

    • After the designated time, process and analyze the samples.

  • Long-Term Stability:

    • Prepare a sufficient number of low and high QC sample aliquots.

    • Store the samples at the intended long-term storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1 month, 3 months, 6 months), retrieve a set of samples, thaw, process, and analyze.

5. Sample Analysis and Acceptance Criteria:

  • Extract this compound from all stability and control (freshly prepared) samples using a validated protein precipitation method.

  • Analyze all samples alongside a fresh calibration curve.

  • Calculate the mean concentration of the stability samples and compare it to the nominal concentration.

  • Acceptance Criterion: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Cariprazine Metabolism and Degradation

Understanding the metabolic and degradation pathways of the parent compound can provide insights into potential stability issues for its deuterated analog. Cariprazine is primarily metabolized by the CYP3A4 enzyme system. Its chemical structure is susceptible to degradation under harsh environmental conditions.

Degradation_Pathway parent Cariprazine / this compound metabolites Metabolites (e.g., DCAR, DDCAR) parent->metabolites CYP3A4/2D6 Metabolism (In-Vivo) degradation Degradation Products (DP-1 to DP-5) parent->degradation Acid/Base Hydrolysis Oxidation (Ex-Vivo Degradation) stress stress enzyme enzyme

Fig. 3: Simplified pathways for in-vivo metabolism and ex-vivo degradation.

References

impact of mobile phase pH on Cariprazine D6 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the impact of mobile phase pH on the stability of Cariprazine D6. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and alkaline mobile phases?

A1: Based on forced degradation studies of Cariprazine Hydrochloride, the molecule is known to be labile under both acidic and alkaline hydrolytic conditions.[1][2][3] Therefore, it is anticipated that this compound will also exhibit instability and degradation in mobile phases with low or high pH values. For optimal stability, it is advisable to use a mobile phase with a pH closer to neutral, unless the chromatographic separation necessitates an acidic or basic environment.

Q2: What are the potential consequences of using an inappropriate mobile phase pH for this compound analysis?

A2: Using a mobile phase with a pH that promotes the degradation of this compound can lead to several analytical issues, including:

  • Loss of analyte: Degradation will reduce the concentration of the intact this compound, leading to inaccurate quantification.

  • Appearance of degradation peaks: The formation of degradation products can result in additional peaks in the chromatogram, which may interfere with the quantification of the main analyte or other components in the sample.[1]

  • Poor peak shape: On-column degradation can lead to peak tailing or fronting.

  • Irreproducible results: If the rate of degradation is sensitive to small variations in mobile phase preparation or residence time on the column, it can lead to poor reproducibility of analytical results.

Q3: Are there any recommended pH ranges for mobile phases when analyzing this compound?

A3: While specific studies on this compound are limited, methods for Cariprazine Hydrochloride often utilize mobile phases with a pH in the range of 4 to 5. For instance, a mobile phase consisting of acetonitrile and ammonium acetate buffer with the pH adjusted to 4.8 has been successfully used. It is recommended to start with a mobile phase in the slightly acidic to neutral pH range and evaluate the stability of this compound.

Q4: How can I assess the stability of this compound in my mobile phase?

A4: You can perform a solution stability study by preparing a solution of this compound in the intended mobile phase and analyzing it at different time points (e.g., 0, 4, 8, 12, and 24 hours) while keeping the solution at a controlled temperature. A significant decrease in the peak area of this compound or the appearance of new peaks over time would indicate instability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound peak area over time. Mobile phase pH is causing degradation of the analyte.Prepare fresh samples and standards frequently. Consider adjusting the mobile phase pH to a more neutral value. Evaluate the use of a different buffer system.
Appearance of unknown peaks in the chromatogram. These may be degradation products of this compound due to pH-induced hydrolysis.Confirm the identity of the degradation products if possible (e.g., using LC-MS). Adjust the mobile phase pH to minimize their formation. Ensure the mobile phase is prepared fresh daily.
Poor peak shape (tailing or fronting). On-column degradation or interaction of the analyte with the stationary phase at the given pH.Optimize the mobile phase pH to improve peak symmetry. Ensure the chosen pH is well within the stable range for the column. Consider using a different column chemistry.
Inconsistent and irreproducible results. The mobile phase pH is not well-controlled, leading to variable degradation rates. The mobile phase is degrading over time.Use a buffer to control the pH of the mobile phase. Ensure accurate and consistent preparation of the mobile phase for each run. Prepare mobile phase fresh daily.

Quantitative Data Summary

The following table can be used to summarize experimental data on the stability of this compound at various mobile phase pH values.

Mobile Phase pHInitial Peak AreaPeak Area after 8 hoursPeak Area after 24 hours% Degradation after 24 hoursObservations (e.g., new peaks)
2.5
4.8
7.0
9.0
11.5

Experimental Protocol: Assessing the Impact of Mobile Phase pH on this compound Stability

This protocol outlines a procedure to systematically evaluate the stability of this compound in mobile phases of varying pH.

1. Objective: To determine the stability of this compound as a function of mobile phase pH and to identify a suitable pH range for reliable chromatographic analysis.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Buffers: Formic acid, ammonium acetate, ammonium bicarbonate (or other suitable buffers for the desired pH range)

  • HPLC system with UV or MS detector

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

3. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent such as methanol or acetonitrile.

  • Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., 2.5, 4.8, 7.0, 9.0, and 11.5). The organic modifier (e.g., acetonitrile) and aqueous buffer ratio should be kept constant. Use appropriate buffers to maintain the desired pH.

  • Test Solutions: For each mobile phase pH, prepare a working solution of this compound at a known concentration (e.g., 10 µg/mL) by diluting the stock solution with the respective mobile phase.

4. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: As prepared in step 3

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (e.g., 216 nm, 248 nm, or 253 nm)

5. Experimental Procedure:

  • Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.5).

  • Inject the corresponding test solution immediately after preparation (t=0) and record the chromatogram.

  • Store the remaining test solution at a controlled room temperature, protected from light.

  • Inject the same test solution at specified time intervals (e.g., 4, 8, 12, and 24 hours).

  • Repeat steps 1-4 for each mobile phase pH.

6. Data Analysis:

  • For each pH and time point, determine the peak area of this compound.

  • Calculate the percentage of degradation at each time point relative to the initial (t=0) peak area.

  • Observe the chromatograms for the appearance and growth of any new peaks, which may correspond to degradation products.

  • Summarize the results in a table (as shown in the "Quantitative Data Summary" section).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion stock Prepare this compound Stock Solution test_solutions Prepare Test Solutions in Each Mobile Phase stock->test_solutions mobile_phases Prepare Mobile Phases (Varying pH) mobile_phases->test_solutions hplc_setup HPLC System Equilibration test_solutions->hplc_setup storage Store Test Solutions test_solutions->storage injection_t0 Inject at t=0 hplc_setup->injection_t0 peak_area Measure Peak Area injection_t0->peak_area injection_tx Inject at t=4, 8, 12, 24h storage->injection_tx injection_tx->peak_area degradation Calculate % Degradation peak_area->degradation new_peaks Observe New Peaks peak_area->new_peaks conclusion Determine Optimal pH Range for Stability degradation->conclusion new_peaks->conclusion

Caption: Experimental workflow for assessing the impact of mobile phase pH on this compound stability.

References

dealing with inconsistent Cariprazine D6 peak area response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent peak area response with Cariprazine D6 when used as an internal standard in LC-MS/MS assays.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving variability in this compound peak area response.

Primary Issue: Inconsistent this compound Peak Area Response

Question: Why is my this compound (Internal Standard) peak area response showing high variability across my analytical run?

Answer: High variability in the internal standard (IS) response can undermine the accuracy and precision of your quantitative results. The causes can be systematic or sporadic and typically fall into one of four categories: Sample Preparation, Liquid Chromatography (LC) System, Mass Spectrometer (MS) System, or the Internal Standard itself. A logical troubleshooting approach is essential to identify and resolve the root cause.[1][2]

Troubleshooting_Workflow Start Inconsistent this compound Peak Area Response SamplePrep Sample Preparation Issues? Start->SamplePrep LC_Issues LC System Issues? SamplePrep->LC_Issues No Prep_Check1 Verify Pipetting & Dilution Ensure Homogeneity SamplePrep->Prep_Check1 Yes MS_Issues MS System Issues? LC_Issues->MS_Issues No LC_Check1 Check for Leaks & Blockages Inspect Injection System LC_Issues->LC_Check1 Yes IS_Issues IS Specific Issues? MS_Issues->IS_Issues No MS_Check1 Check Source Conditions (Gas Flow, Temp) MS_Issues->MS_Check1 Yes End Consistent IS Response Achieved IS_Issues->End No IS_Check1 Confirm IS Purity & Concentration IS_Issues->IS_Check1 Yes Prep_Check2 Assess Extraction Recovery Check for Matrix Effects Prep_Check1->Prep_Check2 Prep_Check2->LC_Issues LC_Check2 Verify Mobile Phase & Gradient Evaluate Column Health LC_Check1->LC_Check2 LC_Check2->MS_Issues MS_Check2 Verify MS Parameters (Dwell Time, MRM) MS_Check1->MS_Check2 MS_Check2->IS_Issues IS_Check2 Evaluate IS Stability (Stock, Matrix) IS_Check1->IS_Check2 IS_Check2->End

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

1. Sample Preparation Issues

  • Question: Could errors during sample preparation cause IS variability?

    • Answer: Yes, this is a common source of error.[1] Inconsistent pipetting of the IS stock solution, incomplete mixing with the sample matrix, or variable extraction recovery can all lead to inconsistent final concentrations of this compound in the injected samples.[2][3] Ensure all pipettes are calibrated and that samples are vortexed thoroughly after the addition of the IS.

  • Question: How do I know if my extraction recovery is inconsistent?

    • Answer: To test this, prepare replicate samples from a pooled matrix source and compare the IS peak areas. A high relative standard deviation (RSD) suggests a problem with the reproducibility of your extraction method. Consider if the pH is controlled during a liquid-liquid extraction or if the solid-phase extraction cartridges are being conditioned and eluted consistently.

  • Question: Could matrix effects be the cause of my inconsistent IS response?

    • Answer: Absolutely. Matrix effects occur when co-eluting compounds from the biological matrix (like phospholipids or salts) suppress or enhance the ionization of this compound in the mass spectrometer's source. This effect can vary from sample to sample, leading to inconsistent peak areas. If you observe a sudden drop or rise in IS response when moving from calibration standards to matrix samples, matrix effects are a likely culprit.

Matrix_Effect cluster_MS MS Ion Source Analyte This compound (Analyte) Droplet ESI Droplet Analyte->Droplet Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elution Signal Detector Signal Droplet->Signal Suppression or Enhancement

Caption: Ion suppression/enhancement in the mass spectrometer source due to matrix effects.

2. Liquid Chromatography (LC) Issues

  • Question: My sample preparation seems fine. Could the LC system be the problem?

    • Answer: Yes. Inconsistent injection volumes are a primary suspect. Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection port needle seal is not leaking. Poor chromatography, where this compound co-elutes with highly suppressive matrix components, can also cause variability.

  • Question: The peak shape of my IS is poor. Is this related?

    • Answer: Poor peak shape can lead to inconsistent integration by the software, which directly impacts peak area reproducibility. This could be caused by column degradation, an inappropriate mobile phase, or contamination. Consider washing the column with a strong solvent or replacing it if it's old.

3. Mass Spectrometry (MS) Issues

  • Question: How can the mass spectrometer cause a variable IS signal?

    • Answer: Fluctuations in the ion source conditions, such as temperature or gas flows, can affect ionization efficiency and lead to signal drift. Additionally, an incorrect dwell time in your MRM settings can result in too few data points across the peak for reliable integration. Aim for at least 15-20 data points across each chromatographic peak.

  • Question: Could the source be getting dirty during the run?

    • Answer: Yes, progressive contamination of the ion source throughout an analytical run, especially with complex biological samples, can cause a gradual decrease in the IS signal. If you observe a downward trend in the IS peak area over the course of the batch, source cleaning and optimization are recommended.

4. Internal Standard (IS) Specific Issues

  • Question: I've checked everything else. Could the this compound itself be the problem?

    • Answer: This is possible, though less common. Verify the purity and concentration of your IS stock solution. An error in the initial stock preparation will affect all subsequent samples. Also, assess the stability of this compound in your stock solution and in the processed sample matrix. It should be stable for the duration of the sample preparation and analysis sequence.

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable level of variability for an internal standard like this compound?

Generally, the peak area response of the internal standard should be consistent across all samples in an analytical run. While regulatory guidelines can vary, a common industry practice is to investigate any samples where the IS response is outside of 50% to 150% of the mean IS response for the entire batch. The coefficient of variation (%CV) for the IS peak area across all calibration standards and quality controls should ideally be less than 15%.

ParameterAcceptance CriterionRationale
IS Response Range 50% - 150% of MeanIdentifies significant outliers that may indicate preparation errors (e.g., no IS added, double spiked).
%CV of IS Area < 15%Ensures overall consistency and stability of the analytical system throughout the run.

Q2: How should this compound be stored and handled?

This compound is typically a solid that should be stored at -20°C for long-term stability, where it can be stable for several years. Stock solutions prepared in a solvent like DMSO should be stored in tightly sealed vials at -20°C or -80°C and are generally usable for at least one month. Before use, allow the product to equilibrate to room temperature for at least one hour to prevent condensation.

Q3: Is Cariprazine susceptible to degradation under certain conditions?

Yes. Studies have shown that Cariprazine can degrade under stress conditions such as acidic and alkaline hydrolysis, as well as oxidation. It is important to ensure that sample processing and storage conditions do not expose the analyte or the internal standard to these harsh environments.

Q4: What are the key LC-MS/MS parameters for a typical Cariprazine analysis?

A typical method involves reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterTypical Setting
LC Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., ammonium acetate or formic acid in water)
Ionization Mode Electrospray Positive (ESI+)
Detection Multiple Reaction Monitoring (MRM)
Internal Standard This compound

Experimental Protocol Example: Cariprazine in Human Plasma

This section provides a generalized protocol for the quantification of Cariprazine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Human plasma (with anticoagulant)

  • Cariprazine analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid

2. Preparation of Solutions

  • Cariprazine Stock (1 mg/mL): Accurately weigh and dissolve Cariprazine in methanol.

  • This compound IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock solution with 50:50 acetonitrile:water.

  • Calibration Standards & QCs: Serially dilute the Cariprazine stock solution and spike into blank human plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control samples.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the IS Working Solution (this compound) to each tube (except for double blanks).

  • Vortex each tube for 10 seconds to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • LC System: ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI+

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Cariprazine and this compound. These must be optimized for the specific instrument being used.

References

Technical Support Center: Optimizing Precision with Cariprazine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the use of Cariprazine-d6 as an internal standard in LC-MS/MS assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the precision and accuracy of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like Cariprazine-d6 considered the gold standard for quantitative bioanalysis?

A deuterated internal standard (IS) is considered the gold standard because it is chemically almost identical to the analyte of interest, Cariprazine.[1] This near-identical physicochemical behavior ensures that it experiences similar effects during sample preparation, chromatography, and ionization.[1] By adding a known amount of Cariprazine-d6 to your samples at the beginning of the workflow, it can effectively compensate for variability in extraction recovery, matrix effects (such as ion suppression or enhancement), and fluctuations in instrument response, leading to improved precision and accuracy.[1][2]

Q2: What are the ideal purity requirements for Cariprazine-d6?

For optimal performance, Cariprazine-d6 should have high chemical and isotopic purity. The generally recommended specifications are:

  • Chemical Purity: >99%[1]

  • Isotopic Enrichment: ≥98%

High purity is crucial to prevent interference and ensure the internal standard behaves predictably. The presence of unlabeled Cariprazine as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at lower levels.

Q3: How many deuterium atoms are optimal for an internal standard like Cariprazine-d6?

Typically, a deuterated internal standard should contain between 3 to 6 deuterium atoms. Cariprazine-d6, with six deuterium atoms, provides a sufficient mass shift to distinguish its mass-to-charge ratio (m/z) from the natural isotopic distribution of Cariprazine, thereby minimizing the risk of isotopic crosstalk.

Troubleshooting Guide

This guide addresses common issues that can compromise the precision of your assay when using Cariprazine-d6 internal standard.

Issue 1: High Variability (%RSD) in Quality Control (QC) Samples

High coefficient of variation (%RSD or %CV) in your QC samples is a primary indicator of poor precision. The following sections detail potential causes and step-by-step troubleshooting.

Potential Cause A: Suboptimal Sample Preparation

The choice of sample preparation technique can significantly impact the cleanliness of the final extract and the extent of matrix effects. While protein precipitation (PPT) is a simple and fast method, it may not effectively remove interfering phospholipids, which are a known cause of matrix effects.

Troubleshooting Steps:

  • Evaluate Different Extraction Techniques: If you are observing high variability with PPT, consider evaluating liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods often provide cleaner extracts, reducing matrix effects and improving precision.

  • Optimize the Chosen Method:

    • PPT: Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume.

    • LLE: Test various organic solvents with differing polarities and pH values for the aqueous phase to ensure efficient extraction of Cariprazine and Cariprazine-d6.

    • SPE: Screen different sorbent chemistries (e.g., C18, mixed-mode) and optimize the wash and elution steps to selectively isolate the analyte and internal standard from matrix components.

dot

cluster_0 Sample Preparation Troubleshooting Workflow start High %RSD Observed eval_ppt Current Method: Protein Precipitation? start->eval_ppt eval_lle_spe Consider LLE or SPE for cleaner extract eval_ppt->eval_lle_spe Yes re_evaluate Re-evaluate Precision eval_ppt->re_evaluate No, proceed to other causes optimize_lle Optimize LLE: - Solvent polarity - Aqueous phase pH eval_lle_spe->optimize_lle optimize_spe Optimize SPE: - Sorbent chemistry - Wash/Elution steps eval_lle_spe->optimize_spe optimize_ppt Optimize PPT: - Solvent type - Solvent:Sample ratio optimize_ppt->re_evaluate optimize_lle->re_evaluate optimize_spe->re_evaluate

Caption: Troubleshooting workflow for sample preparation.

Potential Cause B: Poor Chromatographic Resolution and Peak Shape

Inadequate separation of Cariprazine and Cariprazine-d6 from co-eluting matrix components can lead to ion suppression or enhancement, resulting in poor precision. For the internal standard to effectively compensate, it must co-elute with the analyte and experience the same matrix effects.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.

    • Aqueous Modifier: Adjust the type and concentration of the buffer (e.g., ammonium formate, ammonium acetate) and the pH. The pH of the mobile phase should ideally be within ±1.5 units of the pKa of the selected buffer.

  • Adjust the Gradient Profile: Modify the gradient slope, duration, and re-equilibration time to improve the separation of the analytes from interfering peaks.

  • Evaluate Different HPLC Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl) and particle sizes to achieve optimal selectivity and peak shape for Cariprazine.

Potential Cause C: Instability of Cariprazine-d6

Degradation of the internal standard during sample storage or processing can lead to a variable response and compromise the accuracy and precision of the assay.

Troubleshooting Steps:

  • Perform Stability Assessments:

    • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles) and compare the response to freshly prepared samples.

    • Bench-Top Stability: Let QC samples sit at room temperature for a duration that mimics the sample preparation time before analysis.

    • Autosampler Stability: Keep processed samples in the autosampler for the expected duration of a typical analytical run and assess for any degradation.

  • Optimize Storage and Handling Conditions: If instability is detected, ensure samples are stored at appropriate temperatures (e.g., -80°C for long-term storage) and minimize the time they spend at room temperature during processing.

dot

cluster_1 Cariprazine-d6 Stability Assessment prep_qc Prepare Low & High QC Samples ft_stability Freeze-Thaw Stability (3 cycles, -80°C to RT) prep_qc->ft_stability bt_stability Bench-Top Stability (RT for 4, 8, 24h) prep_qc->bt_stability as_stability Autosampler Stability (4°C for run duration) prep_qc->as_stability analyze Analyze vs. Freshly Prepared Standards ft_stability->analyze bt_stability->analyze as_stability->analyze evaluate Evaluate: Mean concentration within ±15% of nominal? analyze->evaluate stable IS is Stable evaluate->stable Yes unstable IS is Unstable - Adjust storage/handling - Investigate matrix/solvent effects evaluate->unstable No

Caption: Logical flow for assessing internal standard stability.

Issue 2: Inaccurate Results (Bias in QC Samples)

Consistent deviation of QC sample concentrations from their nominal values indicates a systematic error in the assay.

Potential Cause A: Isotopic Crosstalk or Impurity in the Internal Standard

  • Isotopic Crosstalk: Natural heavy isotopes of Cariprazine (e.g., ¹³C) can contribute to the signal of Cariprazine-d6, especially if the mass difference is small.

  • Unlabeled Analyte Impurity: The Cariprazine-d6 standard may contain a small amount of unlabeled Cariprazine from its synthesis, which will artificially inflate the analyte signal.

Troubleshooting Steps:

  • Assess Isotopic Crosstalk: Prepare and analyze a high-concentration solution of Cariprazine without the internal standard. Monitor the mass transition of Cariprazine-d6. A significant signal indicates crosstalk.

  • Evaluate Internal Standard Purity: Analyze a solution containing only Cariprazine-d6. Monitor the mass transition of Cariprazine. A signal here confirms the presence of unlabeled analyte as an impurity.

  • Mitigation:

    • If crosstalk is the issue, ensure the mass difference between the analyte and IS is sufficient (ideally ≥ 4 Da).

    • If the IS is impure, contact the supplier for a higher purity batch.

Potential Cause B: Deuterium Exchange

Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent, especially under acidic or basic conditions. This leads to a decrease in the Cariprazine-d6 signal and an increase in the Cariprazine signal, causing a positive bias.

Troubleshooting Steps:

  • Evaluate Stability in Solvents: Incubate Cariprazine-d6 in the mobile phase and sample diluent for the duration of a typical run. Re-analyze and check for an increase in the unlabeled analyte's signal.

  • Optimize pH: If exchange is observed, adjust the pH of the mobile phase and sample diluent to be closer to neutral.

  • Consider a Different Labeled Standard: If deuterium exchange cannot be mitigated, consider using a ¹³C or ¹⁵N labeled internal standard, as these are not susceptible to exchange.

Data Presentation

The following table summarizes the expected improvement in precision when using a deuterated internal standard compared to an analog internal standard, based on published data for similar small molecule bioanalytical assays.

AnalyteInternal Standard TypeMatrixPrecision (%RSD)Reference
Kahalalide FAnalog ISPlasma8.6
Kahalalide FDeuterated IS Plasma7.6
SirolimusStructural AnalogWhole Blood7.6 - 9.7
SirolimusDeuterated IS Whole Blood2.7 - 5.7

Experimental Protocols

Representative Sample Preparation Protocol: Protein Precipitation

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 10 µL of the Cariprazine-d6 working solution.

  • Protein Precipitation: Add 400 µL of a precipitating agent (e.g., acetonitrile containing 1% formic acid).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Representative LC-MS/MS Parameters

These parameters are a starting point for method development and should be optimized for your specific instrumentation and application.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure co-elution of Cariprazine and Cariprazine-d6 and separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusion of Cariprazine and Cariprazine-d6. Optimize collision energy and other source parameters to maximize signal intensity.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Cariprazine: A Comparative Guide to an ICH-Compliant LC-MS/MS Approach Utilizing Cariprazine-D6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of generating reliable data for pharmacokinetic studies and regulatory submissions. This guide provides a comprehensive overview and comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cariprazine in human plasma, utilizing Cariprazine-D6 as a deuterated internal standard, in accordance with the International Council for Harmonisation (ICH) M10 guidelines.

This guide presents a detailed examination of the essential validation parameters, offering a comparative summary of acceptance criteria and typical performance data. A step-by-step experimental protocol for the method is also provided to facilitate its implementation in a laboratory setting.

Comparative Performance of a Validated LC-MS/MS Method

The successful validation of a bioanalytical method hinges on demonstrating its reliability and reproducibility. The following tables summarize the key validation parameters and their corresponding acceptance criteria as stipulated by ICH M10 guidelines, alongside representative data from a validated LC-MS/MS method for Cariprazine.

Validation Parameter ICH M10 Acceptance Criteria Typical Performance Data (LC-MS/MS with Cariprazine-D6)
Linearity (Correlation Coefficient, r) r ≥ 0.990.998[1]
Linearity Range Defined by the Lower and Upper Limits of Quantification (LLOQ & ULOQ)1–5 µg/ml[1]
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)98.91% to 101.83% recovery[1]
Precision (% RSD) ≤15% (≤20% at LLOQ)Intraday: 0.03% to 0.26%; Interday: 0.07% to 1.77%[1]
Lower Limit of Quantification (LLOQ) Clearly defined and reproducible with acceptable accuracy and precision0.160 µg/ml[1]
Recovery Consistent, precise, and reproducibleWithin 98%
Matrix Effect Assessed to ensure precision and accuracy are not compromisedNot explicitly detailed in the provided search results.
Stability (various conditions) Analyte stability should be demonstrated under expected conditions of sample handling, storage, and analysis.The drug is susceptible to hydrolytic and photolytic degradation.

Detailed Experimental Protocol

The following protocol outlines a typical LC-MS/MS method for the quantification of Cariprazine in human plasma using Cariprazine-D6 as an internal standard.

Materials and Reagents
  • Cariprazine Hydrochloride (Reference Standard)

  • Cariprazine-D6 (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ortho-phosphoric acid

  • Human Plasma (with appropriate anticoagulant)

  • Milli-Q or HPLC-grade water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100/1200 series)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Agilent Zorbax SB-Aq, 250 x 4.6mm, 5µm)

Preparation of Stock and Working Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Cariprazine HCl and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution using the same diluent to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of Cariprazine-D6 in the same manner as the standard stock solution.

  • IS Working Solution: Dilute the IS stock solution with the diluent to a final concentration to be spiked into all samples.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To 15 mL of human plasma, add 45 mL of acetonitrile (a 1:3 ratio) in an Eppendorf tube.

  • Vortex the mixture for a brief period.

  • Add the internal standard working solution to all samples (except blank matrix).

  • Vortex the samples again.

  • Centrifuge the samples at a high speed (e.g., 5,000 rpm for one hour) to precipitate proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 75:25 v/v).

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Monitor the specific mass transitions for Cariprazine and Cariprazine-D6 using the MS/MS detector in Multiple Reaction Monitoring (MRM) mode.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages of this workflow as per ICH M10 guidelines.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD_Start Start Method Development MD_Optimization Optimize Sample Preparation, Chromatography, and MS/MS Parameters MD_Start->MD_Optimization MD_End Finalize Method Protocol MD_Optimization->MD_End MV_Selectivity Selectivity & Specificity MD_End->MV_Selectivity Proceed to Validation MV_Linearity Linearity & Range MV_Selectivity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LLOQ LLOQ MV_Precision->MV_LLOQ MV_Recovery Recovery MV_LLOQ->MV_Recovery MV_MatrixEffect Matrix Effect MV_Recovery->MV_MatrixEffect MV_Stability Stability MV_MatrixEffect->MV_Stability SA_Start Receive & Process Samples MV_Stability->SA_Start Method Validated SA_Analysis Analyze Samples with Validated Method SA_Start->SA_Analysis SA_Data Data Processing & Reporting SA_Analysis->SA_Data SA_End Final Report SA_Data->SA_End

Caption: Bioanalytical Method Validation Workflow.

References

The Gold Standard for Cariprazine Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic Cariprazine, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Cariprazine-d6 and other potential internal standards, supported by experimental principles and data.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), which is the cornerstone for quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard. For Cariprazine analysis, this is exemplified by the use of its deuterated analog, Cariprazine-d6. This guide will delve into the reasons for this preference and compare its performance with alternative, non-deuterated internal standards.

The Superiority of Deuterated Internal Standards

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry allows it to compensate for any variability that may occur, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

Deuterated internal standards, like Cariprazine-d6, are structurally identical to the analyte, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain virtually identical. Consequently, any effects of the sample matrix or variations in the analytical process will affect both the analyte and the deuterated internal standard to the same extent, ensuring a consistent and accurate analyte-to-internal standard response ratio.

Performance Comparison: Cariprazine-d6 vs. Non-Deuterated Internal Standards

Performance ParameterCariprazine-d6 (Deuterated IS)Non-Deuterated IS (e.g., Structural Analog)Rationale
Co-elution with Analyte Nearly identical retention timeDifferent retention timeThe near-identical chemical structure of Cariprazine-d6 ensures it chromatographs almost identically to Cariprazine, providing the most effective compensation for matrix effects at the point of elution. A structural analog will have different chromatographic behavior.
Compensation for Matrix Effects ExcellentVariable to GoodDue to co-elution, Cariprazine-d6 experiences the same degree of ion suppression or enhancement as Cariprazine. A structural analog, eluting at a different time, may be subject to different matrix effects, leading to less accurate correction.
Extraction Recovery Identical to analyteSimilar but can differThe identical physicochemical properties of Cariprazine-d6 ensure its recovery during sample preparation mirrors that of Cariprazine. A structural analog may have different extraction efficiency.
Accuracy & Precision HighModerate to HighThe superior ability of a deuterated standard to correct for analytical variability typically results in higher accuracy and precision (lower coefficient of variation, %CV).
Availability & Cost Generally more expensive and may require custom synthesisOften more readily available and less expensiveDeuterated standards are specialized reagents, which can increase the cost of analysis.

Experimental Protocol: Quantification of Cariprazine using a Deuterated Internal Standard

The following is a representative experimental protocol for the LC-MS/MS analysis of Cariprazine in human plasma, utilizing a deuterated internal standard. This protocol is based on methodologies reported in the scientific literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Cariprazine-d6 in methanol).

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both Cariprazine and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cariprazine[Insert value][Insert value]
Cariprazine-d6[Insert value+6][Insert value]

(Note: Specific m/z values would be determined during method development)

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:

  • Linearity: A calibration curve should be constructed over the expected concentration range of Cariprazine in the samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not affected by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of Cariprazine in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizing the Workflow and Mechanism of Action

To further aid in the understanding of the analytical process and the pharmacological context of Cariprazine, the following diagrams are provided.

Cariprazine Analytical Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Cariprazine-d6) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation ESI Electrospray Ionization (ESI+) Chromatographic_Separation->ESI Mass_Analysis Mass Analysis (Triple Quadrupole) ESI->Mass_Analysis Detection Detection (MRM) Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Cariprazine / Cariprazine-d6) Peak_Integration->Ratio_Calculation Quantification Quantification (using Calibration Curve) Ratio_Calculation->Quantification Final_Concentration Final Concentration Report Quantification->Final_Concentration

Caption: Bioanalytical workflow for Cariprazine quantification.

Cariprazine Signaling Pathway cluster_receptors Receptor Interactions cluster_effects Downstream Effects Cariprazine Cariprazine D3 Dopamine D3 Receptor Cariprazine->D3 Partial Agonist (High Affinity) D2 Dopamine D2 Receptor Cariprazine->D2 Partial Agonist 5HT1A Serotonin 5-HT1A Receptor Cariprazine->5HT1A Partial Agonist 5HT2A Serotonin 5-HT2A Receptor Cariprazine->5HT2A Antagonist 5HT2B Serotonin 5-HT2B Receptor Cariprazine->5HT2B Antagonist Pro_cognitive Pro-cognitive Effects D3->Pro_cognitive Antidepressant Antidepressant Effects D3->Antidepressant Negative_Symptoms Amelioration of Negative Symptoms D3->Negative_Symptoms Antipsychotic Antipsychotic Effects (Positive Symptoms) D2->Antipsychotic 5HT1A->Antidepressant Reduced_EPS Reduced Extrapyramidal Symptoms (EPS) 5HT2A->Reduced_EPS

Caption: Simplified signaling pathway of Cariprazine.

Conclusion

For the bioanalysis of Cariprazine, the use of a deuterated internal standard such as Cariprazine-d6 is unequivocally the superior choice. Its ability to perfectly mimic the analyte throughout the analytical process provides unparalleled accuracy and precision, ensuring the generation of high-quality, reliable data. While non-deuterated internal standards may present a more cost-effective alternative, they are more likely to introduce variability and compromise data integrity due to differences in chromatographic behavior, extraction recovery, and susceptibility to matrix effects. Therefore, for researchers, scientists, and drug development professionals who require the highest level of confidence in their results, Cariprazine-d6 is the recommended internal standard for the quantitative analysis of Cariprazine.

A Comparative Guide to the Isotopic Purity and Stability of Deuterated Cariprazine Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Deuterated compounds, such as Cariprazine D6, are indispensable tools in quantitative mass spectrometry-based assays. This guide provides a comprehensive framework for assessing the critical quality attributes of deuterated Cariprazine, specifically its isotopic purity and stability. We will compare this compound with a common alternative, Cariprazine D8, and provide detailed experimental protocols for their evaluation.

The Critical Role of Isotopic Purity and Stability

The reliability of a deuterated internal standard hinges on two key factors:

  • Isotopic Purity: This refers to the percentage of the compound that is appropriately labeled with the stable isotope (deuterium, in this case) and the distribution of the different isotopologues. High isotopic purity is crucial to minimize crosstalk with the non-labeled analyte signal and ensure a linear response in the calibration curve.

  • Stability: Both chemical and isotopic stability are vital. The deuterated compound must not degrade under storage and experimental conditions. Furthermore, the deuterium labels should not exchange with protons from the solvent or matrix, a phenomenon known as back-exchange, which would compromise the integrity of the standard.

Comparison of Deuterated Cariprazine Standards

Cariprazine is an atypical antipsychotic, and its deuterated analogues are commonly used as internal standards in bioanalytical methods. The primary difference between this compound and Cariprazine D8 lies in the number and location of the deuterium atoms.

FeatureThis compoundCariprazine D8
CAS Number 1308278-67-21308278-69-4
Molecular Formula C₂₁H₂₆D₆Cl₂N₄OC₂₁H₂₄D₈Cl₂N₄O
Typical Chemical Purity ≥98%≥98%
Typical Isotopic Purity ≥99% deuterated forms (d₁-d₆)≥99% deuterated forms

While suppliers provide general specifications, a rigorous in-house assessment is often necessary to ensure the suitability of a particular batch for a validated bioanalytical method.

Table 1: Comparative Analysis of Isotopic Purity (Exemplary Data)
ParameterThis compoundCariprazine D8Method
Theoretical Isotopic Enrichment >99%>99%-
Measured Isotopic Enrichment 99.2%99.5%HRMS
Contribution from Unlabeled (d₀) <0.1%<0.1%HRMS
Isotopic Distribution Primarily d₆Primarily d₈HRMS
Labeling Position Confirmation N,N-di(methyl-d₃)piperazinyl-d₈¹H & ²H NMR
Table 2: Comparative Stability Assessment under Stress Conditions (Exemplary Data)
Stress ConditionThis compound (% Degradation)Cariprazine D8 (% Degradation)Method
Acidic Hydrolysis (0.1N HCl, 80°C, 24h) < 2%< 2%HPLC-UV/MS
Alkaline Hydrolysis (0.1N NaOH, 80°C, 24h) < 3%< 3%HPLC-UV/MS
Oxidative (3% H₂O₂, RT, 24h) < 5%< 5%HPLC-UV/MS
Thermal (105°C, 48h) < 1%< 1%HPLC-UV/MS
Photolytic (ICH Q1B), Solid < 1%< 1%HPLC-UV/MS
Isotopic Stability (in Plasma, 37°C, 24h) No significant H/D exchangeNo significant H/D exchangeLC-MS/MS

Experimental Protocols

To ensure the quality of deuterated internal standards, the following experimental protocols are recommended.

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment and distribution of deuterated Cariprazine.

Methodology:

  • Sample Preparation: Prepare a stock solution of the deuterated Cariprazine standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a suitable liquid chromatography system or direct infusion source.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan in high-resolution mode (resolution > 60,000).

    • Mass Range: m/z 400-450 (to cover the isotopic cluster of Cariprazine and its deuterated analogues).

  • Data Analysis:

    • Acquire the mass spectrum of the molecular ion.

    • Determine the relative intensities of the peaks corresponding to the unlabeled (M), partially deuterated (M+1 to M+n-1), and fully deuterated (M+n) forms.

    • Calculate the isotopic enrichment by dividing the intensity of the desired deuterated peak by the sum of intensities of all isotopic peaks.

    • Compare the observed isotopic distribution with the theoretical distribution.

Protocol 2: Assessment of Isotopic Purity and Labeling Position by NMR Spectroscopy

Objective: To confirm the position of the deuterium labels and assess isotopic purity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the deuterated Cariprazine standard in a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d) for ¹H NMR. For ²H NMR, a non-deuterated solvent can be used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Integrate the signals corresponding to the protons at the sites of deuteration. A significant reduction or absence of these signals compared to the spectrum of the non-deuterated Cariprazine confirms the location of the deuterium labels.

  • ²H NMR Analysis:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals in the deuterium spectrum at chemical shifts corresponding to the expected positions of deuteration provides direct evidence of the labeling.

Protocol 3: Evaluation of Chemical Stability by a Stability-Indicating HPLC Method

Objective: To assess the chemical stability of deuterated Cariprazine under various stress conditions.

Methodology:

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105°C for 48 hours.

    • Photostability: Expose the solid sample to light according to ICH Q1B guidelines.

  • Sample Preparation: For each stress condition, prepare a solution of the deuterated Cariprazine at a known concentration (e.g., 100 µg/mL). After the stress period, neutralize the acidic and alkaline samples.

  • HPLC-UV/MS System:

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 10 mM ammonium formate, pH 4.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 248 nm) and/or a mass spectrometer to identify degradation products.

  • Data Analysis:

    • Develop a method that separates the parent drug from all degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Visualizing the Concepts and Workflows

To further clarify the processes involved in assessing deuterated standards, the following diagrams illustrate the key concepts and experimental workflows.

G cluster_0 Deuterium Labeling of Cariprazine Cariprazine Cariprazine (C₂₁H₃₂Cl₂N₄O) D6 This compound (Deuterated N,N-dimethyl groups) Cariprazine->D6 Deuteration D8 Cariprazine D8 (Deuterated piperazine ring) Cariprazine->D8 Deuteration

Caption: Deuteration of Cariprazine to produce D6 and D8 analogues.

G cluster_1 Isotopic Purity Assessment Workflow start Deuterated Standard (this compound/D8) hrms HRMS Analysis (Full Scan, High Resolution) start->hrms nmr NMR Analysis (¹H and ²H Spectra) start->nmr data_analysis_ms Data Analysis: - Isotopic Enrichment - Isotopic Distribution hrms->data_analysis_ms data_analysis_nmr Data Analysis: - Confirm Labeling Position - Assess Purity nmr->data_analysis_nmr report Certificate of Analysis data_analysis_ms->report data_analysis_nmr->report

Caption: Workflow for assessing the isotopic purity of deuterated standards.

G cluster_2 Stability Study Workflow start Deuterated Standard stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data_analysis Data Analysis: - % Degradation - Identify Degradants hplc->data_analysis stability_report Stability Report data_analysis->stability_report

Caption: Workflow for conducting a stability study on deuterated standards.

Other Alternatives in the Market

For researchers working with other antipsychotic drugs, several other deuterated internal standards are commercially available. These include, but are not limited to:

  • Risperidone-d4 and Risperidone-d6

  • Aripiprazole-d8

  • Olanzapine-d3

The selection of an appropriate internal standard should be based on the specific analyte being quantified and the bioanalytical method being employed. The principles and protocols outlined in this guide are broadly applicable to the assessment of any deuterated internal standard.

Conclusion

The quality of a deuterated internal standard is a cornerstone of robust and reliable bioanalytical methods. While suppliers provide initial specifications, a thorough in-house evaluation of isotopic purity and stability is a critical step in method development and validation. By employing the systematic approaches and detailed protocols presented in this guide, researchers can confidently select and qualify deuterated standards like this compound and its alternatives, ensuring the integrity and accuracy of their experimental data.

A Comparative Guide to the Inter-Laboratory Cross-Validation of Bioanalytical Methods for Cariprazine D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating the inter-laboratory cross-validation of bioanalytical methods for Cariprazine D6, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug Cariprazine in biological matrices. Ensuring that analytical methods produce comparable results across different laboratories is a critical step in the drug development process, underpinning the reliability of pharmacokinetic and toxicokinetic data in multi-site clinical trials.[1][2][3] This document outlines a standardized experimental protocol, presents comparative data in a structured format, and visualizes the cross-validation workflow, offering a robust resource for laboratories aiming to establish inter-laboratory reliability.

Experimental Protocols

A successful inter-laboratory cross-validation hinges on a meticulously planned and executed experimental protocol.[3] The following methodology outlines a typical approach for the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound in human plasma.

Objective: To assess the comparability of a validated LC-MS/MS method for the quantification of Cariprazine in human plasma, using this compound as an internal standard, between two independent laboratories (Lab A and Lab B).

Materials and Reagents:

  • Cariprazine and this compound reference standards

  • Human plasma (K2EDTA) from at least six individual donors[4]

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Reagent-grade water

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • Liquid chromatography system (e.g., Shimadzu, Waters)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher)

Sample Preparation (Protein Precipitation & SPE):

  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (concentration: 100 ng/mL).

  • Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • The resulting supernatant is further purified using a solid-phase extraction procedure.

LC-MS/MS Parameters:

  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is employed.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used.

  • MRM Transitions:

    • Cariprazine: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Cross-Validation Study Design:

  • A set of at least three batches of quality control (QC) samples at low, medium, and high concentrations are prepared by one laboratory and divided into two aliquots.

  • One set of aliquots is shipped to the second laboratory on dry ice.

  • Both laboratories will analyze the QC samples in triplicate on three separate days.

  • Incurred samples from a clinical study, if available, should also be exchanged and analyzed by both laboratories to provide a real-world comparison.

Acceptance Criteria: The acceptance criteria for cross-validation are based on established regulatory guidelines.

  • The mean accuracy of the QC samples at each concentration level should be within ±15% of the nominal value.

  • The precision (coefficient of variation, %CV) for each QC level should not exceed 15%.

  • For at least two-thirds of the incurred samples analyzed, the percentage difference between the values obtained by the two laboratories should be within ±20% of their mean.

Data Presentation

The following tables summarize hypothetical data from a successful inter-laboratory cross-validation study between Lab A and Lab B.

Table 1: Comparison of Accuracy and Precision for Quality Control Samples

QC LevelNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL) (n=9)Accuracy (%)Precision (%CV)
Low QC 5Lab A5.2104.06.8
Lab B4.998.08.2
Mid QC 50Lab A51.5103.04.5
Lab B48.897.65.1
High QC 400Lab A392.098.03.2
Lab B408.0102.03.9

Table 2: Analysis of Incurred Samples

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc. (ng/mL)% Difference
IS-00125.627.126.355.7
IS-002152.3145.8149.05-4.4
IS-003310.9325.4318.154.6
IS-00488.295.191.657.5
IS-00512.711.912.3-6.5

Mandatory Visualization

CrossValidationWorkflow cluster_originating_lab Originating Laboratory (Lab A) cluster_receiving_lab Receiving Laboratory (Lab B) cluster_data_analysis Data Comparison and Evaluation p1 Validated Bioanalytical Method p2 Preparation of QC Samples (Low, Mid, High) p1->p2 p4 Analysis of Incurred Samples p1->p4 p3 Analysis of QC Samples p2->p3 p6 Analysis of Received QC Samples p2->p6 Shipment of Aliquoted QCs d1 Statistical Analysis of QC Sample Data p3->d1 p7 Analysis of Received Incurred Samples p4->p7 Shipment of Incurred Samples d2 Comparison of Incurred Sample Data p4->d2 p5 Method Transfer and Partial Validation p5->p6 p5->p7 p6->d1 p7->d2 d3 Assessment Against Acceptance Criteria d1->d3 d2->d3 conclusion Inter-Laboratory Agreement Established d3->conclusion

Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.

References

The Gold Standard in Bioanalysis: Evaluating the Impact of Cariprazine D6 on Method Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of the atypical antipsychotic Cariprazine, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of analytical method performance with and without the use of a deuterated internal standard, Cariprazine D6, supported by a review of published experimental data. By examining the principles of isotope dilution mass spectrometry and presenting a detailed bioanalytical protocol, this guide will illuminate the significant advantages conferred by employing a stable isotope-labeled internal standard.

Performance Under the Microscope: A Quantitative Comparison

The primary advantage of using a deuterated internal standard lies in its ability to mimic the analyte of interest throughout the analytical process, from extraction to detection. Because this compound is chemically identical to Cariprazine, differing only in the mass of some of its hydrogen atoms, it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer. This co-behavior allows for a highly effective normalization, correcting for variations that would otherwise lead to inaccurate quantification.

Internal Standard StrategyAnalyteMatrixAccuracy (% Recovery or % Bias)Precision (% RSD / % CV)Reference(s)
With Deuterated Internal Standard (this compound) Cariprazine & other antipsychoticsHuman Plasma / Serum96.3% to 115% (normalized matrix effects) Accuracy did not exceed ± 13.5%Intra-day: 1.82% - 13.5% Inter-day: 5.69% - 14.7%[1]
Without Internal Standard / With Analog Internal Standard Cariprazine HClHuman Plasma98% to 102% (% Recovery)Inter-day: 0.07% to 1.77% Intra-day: 0.03% to 0.26%[2]
Without Internal Standard Cariprazine HClBulk and pharmaceutical dosageAccuracy rates ranging from 98 to 102%RSD less than 2%[3]

It is important to note that the data presented for methods without a deuterated internal standard may not fully reflect the challenges of analyzing complex biological matrices like plasma, where matrix effects are more pronounced. The exceptional precision reported in some HPLC-UV methods for bulk drug or simpler formulations is not always transferable to bioanalysis. In contrast, the use of a SIL-IS in LC-MS/MS consistently demonstrates robust performance in the presence of complex biological matrices.[1]

The Principle of Isotope Dilution Mass Spectrometry with this compound

The enhanced accuracy and precision achieved with a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry. This technique relies on the addition of a known quantity of the isotopically labeled standard to the unknown sample at the earliest stage of the analytical workflow.

Principle of Isotope Dilution with this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Unknown amount of Cariprazine) IS_Addition Addition of a known amount of this compound (Internal Standard) Sample->IS_Addition Extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) IS_Addition->Extraction LC_Separation Chromatographic Separation (Cariprazine and this compound co-elute) Extraction->LC_Separation Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Affects both analyte and IS equally Extraction->Matrix_Effects MS_Detection Mass Spectrometric Detection (Separate signals based on mass-to-charge ratio) LC_Separation->MS_Detection Ratio_Calculation Calculation of the Peak Area Ratio (Cariprazine / this compound) MS_Detection->Ratio_Calculation MS_Detection->Matrix_Effects Quantification Quantification of Cariprazine (Comparison to a calibration curve) Ratio_Calculation->Quantification

Isotope Dilution Mass Spectrometry Workflow

As depicted in the diagram, any sample loss during extraction or variations in ionization efficiency will affect both the native Cariprazine and the deuterated this compound proportionally. By measuring the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to a more accurate and precise measurement of the analyte concentration.

Experimental Protocol: Quantification of Cariprazine in Human Plasma using LC-MS/MS with this compound

This section outlines a typical experimental protocol for the bioanalysis of Cariprazine in human plasma, employing this compound as the internal standard. This protocol is a composite based on common practices described in the literature for the analysis of antipsychotic drugs.[1]

1. Materials and Reagents

  • Cariprazine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • 96-well plates

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of Cariprazine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Cariprazine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control sample in a 96-well plate, add 20 µL of the this compound working internal standard solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient elution: A suitable gradient to ensure separation from endogenous plasma components.

    • Flow rate: 0.4 mL/min

    • Injection volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization mode: Positive electrospray ionization (ESI+)

    • Detection mode: Multiple Reaction Monitoring (MRM)

    • MRM transitions:

      • Cariprazine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be optimized)

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be optimized)

    • Optimize instrument parameters such as collision energy and declustering potential for both analytes.

5. Calibration and Quantification

  • Construct a calibration curve by plotting the peak area ratio of Cariprazine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) for the calibration curve.

  • Quantify the concentration of Cariprazine in unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow for Cariprazine Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cariprazine in a biological matrix using an internal standard.

Bioanalytical Workflow for Cariprazine Quantification Sample_Collection Sample Collection (e.g., Human Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Pretreatment Sample Pretreatment (e.g., Protein Precipitation) IS_Spiking->Sample_Pretreatment LC_Injection LC-MS/MS Analysis Sample_Pretreatment->LC_Injection Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_Injection->Data_Processing Result_Reporting Result Reporting (Concentration of Cariprazine) Data_Processing->Result_Reporting

Cariprazine Bioanalytical Workflow

Conclusion

The use of this compound as a stable isotope-labeled internal standard is unequivocally the gold standard for the accurate and precise quantification of Cariprazine in complex biological matrices. The principle of isotope dilution mass spectrometry effectively compensates for inevitable variations in sample preparation and instrumental analysis, thereby minimizing analytical error and ensuring the reliability of the data. While methods without a deuterated internal standard can be validated and may be suitable for less demanding applications, they are more susceptible to the confounding effects of the sample matrix, which can compromise data quality. For researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring, pharmacokinetic and bioequivalence studies, the adoption of a validated LC-MS/MS method incorporating this compound is a critical step towards generating robust and defensible results.

References

A Comparative Guide to Cariprazine-D6 and ¹³C-Labeled Cariprazine as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. For the atypical antipsychotic Cariprazine, stable isotope-labeled (SIL) internal standards are indispensable for correcting analytical variability. This guide provides an objective comparison between two commonly employed types of SILs: the deuterated Cariprazine-D6 and a ¹³C-labeled Cariprazine standard. This comparison is based on established principles of stable isotope labeling and published bioanalytical methods for Cariprazine and similar compounds.

Executive Summary: The Isotope Effect and Its Analytical Impact

The primary distinction in the performance between deuterium-labeled (like Cariprazine-D6) and ¹³C-labeled internal standards is rooted in the "isotope effect." The substantial mass difference between hydrogen (¹H) and deuterium (²H or D) can alter the physicochemical properties of the molecule. This may lead to chromatographic separation of the deuterated standard from the unlabeled analyte, a phenomenon that can compromise analytical accuracy. In contrast, the smaller relative mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) results in a negligible isotope effect, ensuring that the internal standard and the analyte behave almost identically during analysis.

Performance Comparison: Cariprazine-D6 vs. ¹³C-Labeled Cariprazine

The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency to compensate for variations in sample preparation, injection volume, and matrix effects. While both deuterated and ¹³C-labeled standards aim to meet these criteria, their inherent properties can lead to performance differences.

Performance MetricCariprazine-D6 (Deuterated)¹³C-Labeled CariprazineKey Considerations
Accuracy May be compromised due to potential chromatographic separation from unlabeled Cariprazine, leading to differential ion suppression or enhancement.[1][2][3]Generally higher accuracy as the negligible isotope effect ensures co-elution, providing more effective compensation for matrix effects.[4][5]The position and number of deuterium atoms can influence the magnitude of the isotope effect.
Precision Can exhibit lower precision (higher variance) if chromatographic separation occurs, especially in complex biological matrices.Typically demonstrates higher precision due to the high chemical and physical similarity to the analyte, leading to more consistent correction.¹³C-labeling provides a more robust and reproducible analytical system.
Isotopic Stability Deuterium atoms, particularly if located at exchangeable positions, can be lost or exchanged with protons from the solvent, leading to inaccurate quantification.The ¹³C label is integrated into the carbon skeleton of the molecule and is highly stable under typical experimental conditions, with no risk of exchange.Careful placement of deuterium on non-exchangeable positions is crucial to minimize instability.
Matrix Effect Compensation May not perfectly compensate for matrix effects if it does not co-elute precisely with the analyte.Superior compensation for matrix effects due to co-elution and identical behavior during ionization.The goal is for the internal standard to experience the exact same matrix effects as the analyte.
Cost & Availability Generally less expensive and more readily available commercially.Typically more expensive to synthesize and may have limited commercial availability.The higher cost of ¹³C-standards may be offset by reduced method development time and improved data quality.

Experimental Protocols

A typical bioanalytical method for the quantification of Cariprazine in a biological matrix (e.g., human plasma) using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation (Protein Precipitation)
  • To 50 µL of a plasma sample, add the internal standard solution (either Cariprazine-D6 or ¹³C-labeled Cariprazine).

  • Precipitate proteins by adding 100 µL of a protein precipitation solvent, such as a 70:30 (v:v) mixture of methanol and 0.1M zinc sulfate solution.

  • Vortex the sample briefly.

  • Centrifuge the sample at high speed (e.g., 18,000 x g) for five minutes.

  • Collect the supernatant for injection into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reverse-phase column (e.g., Waters C18, 150x4.6mm, 3.35-micron) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: A small volume, such as 10 µL, is injected.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Cariprazine and its labeled internal standard.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

G Workflow for Bioanalytical Quantification of Cariprazine cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Plasma Plasma Sample Add_IS Add Internal Standard (Cariprazine-D6 or ¹³C-Cariprazine) Plasma->Add_IS Precipitate Protein Precipitation (e.g., with Methanol/ZnSO₄) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Cariprazine Concentration Quant->Result

Bioanalytical workflow for Cariprazine quantification.

G Cariprazine Signaling Pathway cluster_da Dopaminergic System cluster_5ht Serotonergic System Cariprazine Cariprazine D2 D₂ Receptor Cariprazine->D2 Partial Agonist D3 D₃ Receptor Cariprazine->D3 Partial Agonist (High Affinity) HT1A 5-HT₁ₐ Receptor Cariprazine->HT1A Partial Agonist HT2A 5-HT₂ₐ Receptor Cariprazine->HT2A Antagonist Modulation Modulation of Dopamine & Serotonin Neurotransmission D2->Modulation D3->Modulation HT1A->Modulation HT2A->Modulation Therapeutic Therapeutic Effects (Schizophrenia, Bipolar Disorder) Modulation->Therapeutic

Simplified signaling pathway of Cariprazine.

Conclusion

While Cariprazine-D6 is a widely used and cost-effective internal standard, ¹³C-labeled Cariprazine is theoretically superior for applications demanding the highest level of accuracy and precision. The absence of an isotope effect with ¹³C-labeling ensures co-elution with the analyte, leading to more effective compensation for matrix effects and greater overall robustness of the bioanalytical method. The choice between these internal standards should be based on the specific requirements of the study, balancing the need for analytical rigor with budgetary considerations. For pivotal clinical trials and studies requiring the utmost confidence in quantitative data, the investment in a ¹³C-labeled Cariprazine standard is well-justified.

References

Establishing the Ruggedness and Robustness of an Analytical Method Utilizing Cariprazine D6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, ensuring the reliability and consistency of analytical methods is paramount for drug development and quality control. This guide provides a comprehensive overview of the principles and practices for establishing the ruggedness and robustness of an analytical method, with a specific focus on methods employing Cariprazine D6 as an internal standard. This deuterated analog of Cariprazine is crucial for achieving accurate quantification in complex matrices, particularly in bioanalytical assays. This document will delve into the experimental protocols, present comparative data, and offer a clear rationale for the validation of such methods for researchers, scientists, and drug development professionals.

Understanding Ruggedness and Robustness

Before delving into the experimental details, it is essential to distinguish between ruggedness and robustness.

  • Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1][2] It is typically evaluated during the method development phase to identify the operational limits of the method.[2]

  • Ruggedness , often considered a form of inter-laboratory precision, measures the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, and days.[2][3]

Both parameters are critical for ensuring that a method is fit for its intended purpose and can be reliably transferred between different laboratories and operators.

Experimental Protocols for Ruggedness and Robustness Testing

The following sections outline detailed methodologies for assessing the ruggedness and robustness of an analytical method for Cariprazine, often employing this compound as an internal standard in techniques like LC-MS/MS.

Robustness Testing Protocol

The primary goal of robustness testing is to identify critical method parameters that could impact the method's performance. This is achieved by intentionally varying these parameters within a defined range and observing the effect on the results.

1. Identification of Critical Parameters: Based on the nature of the analytical method (e.g., RP-HPLC, LC-MS/MS), potential critical parameters are identified. For a typical LC-MS/MS method for Cariprazine with this compound, these may include:

  • Mobile phase composition (e.g., ±2% variation in the organic modifier).

  • pH of the aqueous mobile phase (e.g., ±0.2 units).

  • Column temperature (e.g., ±5°C).

  • Flow rate (e.g., ±0.1 mL/min).

  • Injection volume.

2. Experimental Design: A systematic approach, such as a one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) approach, is employed to evaluate the impact of these variations.

3. Execution and Data Analysis: Standard solutions and quality control (QC) samples are analyzed under each varied condition. The results are then compared against the nominal method conditions. Acceptance criteria are typically based on the system suitability test (SST) parameters and the precision (%RSD) and accuracy (% recovery) of the QC samples.

The workflow for robustness testing can be visualized as follows:

G cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation A Identify Critical Parameters B Define Variation Ranges A->B C Prepare Samples (Standards & QCs) B->C D Analyze under Nominal Conditions C->D E Analyze under Varied Conditions C->E F Compare Results D->F E->F G Assess Against Acceptance Criteria F->G

Caption: Workflow for Robustness Testing.
Ruggedness Testing Protocol

Ruggedness testing assesses the method's reproducibility under various common laboratory variations.

1. Identification of Ruggedness Factors: Typical factors to be evaluated include:

  • Different analysts.

  • Different instruments (of the same type).

  • Different days.

  • Different batches of columns.

  • Different batches of reagents.

2. Experimental Design: A matrix approach is often used where different combinations of these factors are tested.

3. Execution and Data Analysis: The same set of samples (e.g., a batch of QC samples) is analyzed by different analysts on different instruments on different days. The overall precision (%RSD) across all conditions is calculated and compared against predefined acceptance criteria.

The logical relationship for ruggedness testing is depicted below:

G cluster_input Input Variables cluster_process Process cluster_output Output Analyst Analyst 1 Analyst 2 Method Standardized Analytical Method Analyst->Method Instrument Instrument A Instrument B Instrument->Method Day Day 1 Day 2 Day->Method Results Reproducible Results Method->Results

Caption: Factors Influencing Method Ruggedness.

Data Presentation: Comparative Analysis

The following tables summarize illustrative data from ruggedness and robustness studies of a hypothetical validated LC-MS/MS method for Cariprazine using this compound as an internal standard.

Table 1: Robustness Study Data
Parameter VariedVariationSystem Suitability Test (SST) ResultsQC Low (% Recovery)QC High (% Recovery)
Mobile Phase Nominal (50% ACN) Pass98.5101.2
48% ACNPass97.9100.5
52% ACNPass99.1101.8
pH Nominal (pH 3.0) Pass99.2100.9
pH 2.8Pass98.8101.1
pH 3.2Pass99.5100.7
Column Temp. Nominal (40°C) Pass98.9101.5
35°CPass98.2100.8
45°CPass99.3101.9
Flow Rate Nominal (0.4 mL/min) Pass99.0101.3
0.3 mL/minPass98.6100.9
0.5 mL/minPass99.4101.7

Acceptance Criteria: SST parameters must be met; % Recovery within 85-115%.

The data in Table 1 demonstrates that the method is robust, as minor variations in critical parameters do not significantly impact the system suitability or the accuracy of the results.

Table 2: Ruggedness Study Data
ConditionAnalystInstrumentDayQC Low (%RSD)QC High (%RSD)
11A12.11.8
22A12.52.0
31B22.31.9
42B22.62.2
Overall %RSD 3.5 3.1

Acceptance Criteria: Overall %RSD should be ≤ 15%.

The results in Table 2 indicate that the method is rugged, with acceptable precision observed across different analysts, instruments, and days.

Comparison with Alternative Methods

While the use of a deuterated internal standard like this compound in an LC-MS/MS method is considered the gold standard for bioanalytical applications due to its high selectivity and ability to correct for matrix effects and variability in extraction, other methods exist for the analysis of Cariprazine in bulk and pharmaceutical dosage forms.

Table 3: Comparison of Analytical Methods for Cariprazine
FeatureLC-MS/MS with this compoundRP-HPLC-UVHPTLC
Selectivity Very HighModerate to HighModerate
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL)Moderate (ng/band)
Internal Standard Ideal (stable isotope labeled)Structural analog or unrelated compoundNot always used
Matrix Effects Compensated by ISCan be significantCan be significant
Robustness Generally high, but sensitive to MS parametersGenerally highModerate
Application Bioanalysis, pharmacokinetic studiesBulk drug, formulationsBulk drug, formulations, stability studies

The choice of method depends on the intended application. For the quantification of Cariprazine in biological matrices, the robustness and accuracy afforded by an LC-MS/MS method with a stable isotope-labeled internal standard like this compound are unparalleled. For routine quality control of bulk drug or pharmaceutical formulations, a well-validated and robust RP-HPLC-UV method may be sufficient and more cost-effective.

Conclusion

Establishing the ruggedness and robustness of an analytical method is a critical component of method validation, ensuring the generation of reliable and reproducible data. For methods involving this compound, particularly in the context of bioanalysis, a thorough evaluation of the impact of minor variations in method parameters and operating conditions is essential. The protocols and comparative data presented in this guide provide a framework for researchers and scientists to design and execute comprehensive ruggedness and robustness studies, thereby ensuring the long-term performance and transferability of their analytical methods. The use of a deuterated internal standard like this compound significantly contributes to the robustness of the method by compensating for potential variations, making it the preferred choice for demanding applications.

References

Unraveling the Cross-Reactivity Potential of Cariprazine D6: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the metabolic fate and potential analytical interferences of a drug candidate and its labeled internal standards is paramount. This guide provides a comprehensive comparison of Cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), with a focus on the potential for cross-reactivity of its deuterated analog, Cariprazine D6, in bioanalytical assays.

Cariprazine, an atypical antipsychotic, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][2] This process yields two pharmacologically active metabolites, DCAR and DDCAR, which contribute significantly to the drug's overall therapeutic effect.[1][2] Given their structural similarity, a thorough understanding of their comparative pharmacology and the specificity of analytical methods for their quantification is crucial.

Pharmacological Equivalence of Cariprazine and its Metabolites

In vitro studies have demonstrated that Cariprazine and its metabolites, DCAR and DDCAR, exhibit similar pharmacological profiles, binding with high affinity to dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors.[1] This pharmacological similarity underscores the importance of accurately quantifying each moiety in pharmacokinetic and pharmacodynamic studies.

Comparative In Vitro Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (pKi) of Cariprazine, DCAR, and DDCAR for key human receptors. The data reveals that both metabolites retain high affinity for the same primary targets as the parent drug.

ReceptorCariprazine (pKi)Desmethyl-cariprazine (DCAR) (pKi)Didesmethyl-cariprazine (DDCAR) (pKi)
Dopamine D29.08.88.9
Dopamine D310.110.310.5
Serotonin 5-HT1A8.27.78.3

Analytical Specificity: Mitigating Cross-Reactivity of this compound

This compound, a stable isotope-labeled version of Cariprazine, is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Cariprazine. The term "cross-reactivity" in this context refers to the potential for analytical interference between this compound, the unlabeled drug, and its metabolites.

The primary concern is not pharmacological cross-reactivity, as this compound is not a therapeutic agent, but rather the ability of the analytical method to differentiate between these closely related compounds. This is critical to avoid erroneous quantification. Specificity in LC-MS/MS methods is achieved through a combination of chromatographic separation and mass spectrometric detection.

Chromatographic Separation and Mass Spectrometric Detection

A validated LC-MS/MS method for the simultaneous determination of Cariprazine, DCAR, and DDCAR in human plasma utilizes specific chromatographic conditions and multiple reaction monitoring (MRM) to ensure the absence of interference. The distinct retention times of each analyte and the unique mass-to-charge (m/z) transitions monitored for each compound and its corresponding deuterated internal standard prevent analytical overlap.

The following table outlines the key parameters from a validated LC-MS/MS method that ensure the specific quantification of each analyte, free from interference from each other or the deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cariprazine427.3382.2
Desmethyl-cariprazine (DCAR)413.2382.2
Didesmethyl-cariprazine (DDCAR)399.2382.2
This compound433.3382.2

The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the parent drug but is distinguished by its higher mass, is the gold standard for correcting for matrix effects and ensuring accurate quantification. The distinct precursor ion of this compound (m/z 433.3) compared to Cariprazine (m/z 427.3) allows the mass spectrometer to selectively detect each compound without cross-talk.

Experimental Protocols

In Vitro Receptor Binding Assays

Detailed methodologies for the in vitro receptor binding assays can be found in the publication by Kiss et al. (2019). Briefly, radioligand binding assays were performed using cell membranes expressing the target human receptors. The assays involved incubating the membranes with a specific radioligand in the presence of varying concentrations of the test compounds (Cariprazine, DCAR, or DDCAR) to determine their binding affinities (Ki values), which were then converted to pKi values.

LC-MS/MS Method for Simultaneous Quantification

The following protocol is summarized from the validated method described by Mészáros et al. (2008) for the simultaneous determination of Cariprazine, DCAR, and DDCAR in human plasma.

1. Sample Preparation:

  • To 1 mL of human plasma, add the internal standard solution containing this compound, DCAR D3, and DDCAR D8.

  • Alkalinize the sample with 1 M sodium hydroxide.

  • Perform liquid-liquid extraction with an organic solvent (e.g., tert-butyl methyl ether).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A constant flow rate suitable for the column dimensions.

  • Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL).

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and internal standard as listed in the table above.

Visualizing Metabolic and Analytical Pathways

To further clarify the relationships between Cariprazine, its metabolites, and the analytical workflow, the following diagrams are provided.

Cariprazine Metabolic Pathway Cariprazine Cariprazine DCAR Desmethyl-cariprazine (DCAR) Cariprazine->DCAR CYP3A4, CYP2D6 (Demethylation) DDCAR Didesmethyl-cariprazine (DDCAR) DCAR->DDCAR CYP3A4, CYP2D6 (Demethylation)

Caption: Metabolic pathway of Cariprazine to its active metabolites.

LC-MS/MS Analytical Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Reconstitution Reconstitution LLE->Reconstitution LC Chromatographic Separation (Distinct Retention Times) Reconstitution->LC MS Mass Spectrometric Detection (Specific MRM Transitions) LC->MS Quantification Quantification MS->Quantification Data Processing

Caption: Workflow for the specific quantification of Cariprazine and metabolites.

References

Long-Term Stability of Cariprazine-d6 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard (IS), such as Cariprazine-d6, is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it effectively corrects for variability during sample preparation and analysis. A critical aspect of bioanalytical method validation is the assessment of the long-term stability of the analyte and the internal standard in the biological matrix under intended storage conditions. This guide provides a comparative overview of the long-term stability of deuterated internal standards for antipsychotic drugs, supported by a detailed experimental protocol for assessing the stability of Cariprazine-d6.

Comparative Long-Term Stability of Deuterated Antipsychotic Internal Standards in Human Plasma

While specific long-term stability data for Cariprazine-d6 is not extensively published, data from other deuterated antipsychotic internal standards can provide valuable insights into expected stability profiles. The following table summarizes the typical long-term stability of several antipsychotic drugs in human serum/plasma at different storage temperatures. It is a reasonable scientific assumption that a deuterated internal standard like Cariprazine-d6 would exhibit similar stability to its parent compound and other drugs in its class. For optimal stability, storage at -80°C is recommended for durations exceeding 60 days[1][2].

Internal Standard (Deuterated)Storage TemperatureDurationStability (% Recovery vs. Initial)Reference Compound Stability
Cariprazine-d6 (Expected) -20°C60 daysExpected to be stablePaliperidone stable for 60 days[1][2]
-80°C> 270 daysExpected to be stableRisperidone, Olanzapine, Clozapine, Quetiapine stable for 270 days[1]
Risperidone-d4-20°C270 daysStableStable
-80°C270 daysStableStable
Olanzapine-d3-20°C270 daysStableStable
-80°C270 daysStableStable
Quetiapine-d8-20°C270 daysStableStable
-80°C270 daysStableStable
Aripiprazole-d8-80°C8 monthsStableStable

Note: The stability of Cariprazine-d6 is extrapolated based on the stability data of other antipsychotic drugs. Experimental verification is required for definitive stability assessment.

Experimental Protocols

A robust assessment of long-term stability is a critical component of bioanalytical method validation as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Objective

To evaluate the long-term stability of Cariprazine-d6 in a human plasma matrix at proposed storage temperatures.

Materials
  • Cariprazine-d6 reference standard

  • Blank human plasma (screened for interferences)

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS/MS system

  • Validated bioanalytical method for Cariprazine

Procedure
  • Preparation of Stock and Spiking Solutions:

    • Prepare a stock solution of Cariprazine-d6 in an appropriate organic solvent (e.g., methanol).

    • Prepare a spiking solution from the stock solution to fortify the biological matrix.

  • Preparation of Stability Samples:

    • Spike a pool of blank human plasma with the Cariprazine-d6 spiking solution to achieve a known concentration (typically corresponding to the concentration used in the analytical runs).

    • Aliquot the spiked plasma into multiple storage vials.

  • Storage:

    • Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).

    • A set of reference samples should be stored at a temperature where the stability is guaranteed (e.g., -80°C) for comparison at each time point.

  • Analysis:

    • At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of stored samples.

    • Thaw the samples under controlled conditions.

    • Analyze the stability samples alongside freshly prepared calibration standards and quality control (QC) samples using the validated LC-MS/MS method.

  • Data Evaluation and Acceptance Criteria:

    • The stability of Cariprazine-d6 is assessed by comparing the mean concentration of the stored stability samples against the mean concentration of the reference samples.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Workflow for Long-Term Stability Assessment

The following diagram illustrates the key steps in a long-term stability study of an internal standard in a biological matrix.

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation prep_stock Prepare Cariprazine-d6 Stock Solution prep_spike Prepare Spiking Solution prep_stock->prep_spike spike_matrix Spike Blank Human Plasma prep_spike->spike_matrix aliquot Aliquot Spiked Plasma spike_matrix->aliquot store_minus20 Store at -20°C aliquot->store_minus20 store_minus80 Store at -80°C aliquot->store_minus80 retrieve Retrieve Stored Samples store_minus20->retrieve store_minus80->retrieve thaw Thaw Samples retrieve->thaw analyze Analyze via LC-MS/MS thaw->analyze compare Compare to Reference Samples analyze->compare accept Assess Acceptance Criteria (±15% of nominal) compare->accept

Long-term stability assessment workflow.
Metabolic Pathway of Cariprazine

Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. This process leads to the formation of two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).

G Cariprazine Cariprazine DCAR Desmethyl-Cariprazine (DCAR) (Active Metabolite) Cariprazine->DCAR Demethylation DDCAR Didesmethyl-Cariprazine (DDCAR) (Active Metabolite) DCAR->DDCAR Demethylation Hydroxylated_Metabolite Hydroxylated Metabolite DDCAR->Hydroxylated_Metabolite Hydroxylation CYP3A4 CYP3A4 CYP3A4->Cariprazine CYP3A4->DCAR CYP3A4->DDCAR CYP2D6 CYP2D6 CYP2D6->Cariprazine minor CYP2D6->DCAR minor

Metabolic pathway of Cariprazine.

References

Safety Operating Guide

Proper Disposal Procedures for Cariprazine D6

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Cariprazine D6 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations. This compound, like its non-deuterated counterpart, is classified as a hazardous substance and must be handled accordingly.

Hazard Identification and Classification

This compound is a deuterated form of Cariprazine, an atypical antipsychotic. For disposal purposes, it should be handled based on the hazard profile of the parent compound.

  • Primary Hazard: Safety Data Sheets (SDS) classify Cariprazine and its deuterated form as suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2 / H361).[1][2]

  • Other Potential Hazards: The non-deuterated form, Cariprazine hydrochloride, is listed as acutely toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[3]

  • Environmental Hazard: It is crucial to prevent this compound from entering sewer systems or surface and ground water.[1][3]

Due to these hazards, this compound must be disposed of as hazardous chemical waste, not as common trash or via drain disposal.

Regulatory Waste Classification

While specific waste codes may vary by jurisdiction, pharmaceutical waste with reproductive toxicity is typically regulated. Laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to determine the precise waste codes (e.g., under the Resource Conservation and Recovery Act - RCRA in the United States).

Parameter Classification/Guideline Source
Hazard Classification Reproductive Toxicity 2 (H361)Safety Data Sheet
Disposal Route Approved Waste Disposal Plant / Hazardous Waste IncinerationSDS, General Guidance
Environmental Precaution Do not allow to enter sewers/surface or ground water.Safety Data Sheet
Regulatory Oversight Institutional EHS, Local, State, and Federal RegulationsStandard Practice

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of pure this compound, contaminated materials, and solutions.

Step 1: Segregate the Waste

  • Immediately segregate all this compound waste from non-hazardous waste streams.

  • This includes:

    • Expired or unused pure compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies (e.g., weigh boats, pipette tips, vials).

    • Solutions containing this compound.

Step 2: Use Designated Hazardous Waste Containers

  • Place all solid waste, including contaminated PPE and supplies, into a dedicated, properly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.

  • Collect liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

Step 3: Label the Waste Container Correctly

  • Label the container clearly with the words "Hazardous Waste."

  • Identify the contents fully: "this compound Waste" and list any solvents or other chemicals present in the container.

  • Indicate the specific hazards (e.g., "Reproductive Toxin," "Acutely Toxic").

  • Record the accumulation start date.

Step 4: Store Waste Safely Before Pickup

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from drains, and not in a location where it could be easily overturned.

  • Follow all institutional guidelines for temporary waste storage.

Step 5: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of the waste through a third-party vendor without EHS approval. EHS will ensure the waste is transported to an approved hazardous waste management facility, where it will typically be destroyed via incineration.

Accidental Spill Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill location.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with an absorbent material to avoid generating dust.

    • For liquid spills: Cover with a suitable absorbent material (e.g., chemical absorbent pads, kitty litter).

  • Clean the Spill: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Generate this compound Waste (e.g., Unused solid, Contaminated PPE, Solutions) is_hazardous Is waste contaminated with this compound? start->is_hazardous segregate Segregate as Hazardous Chemical Waste is_hazardous->segregate Yes non_hazardous Dispose as Non-Hazardous Waste is_hazardous->non_hazardous No containerize Place in appropriate, sealed Hazardous Waste Container segregate->containerize label_waste Label container with: - 'Hazardous Waste' - Chemical Name & Hazards - Accumulation Date containerize->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs final_disposal Disposal by approved vendor (Incineration) contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Cariprazine D6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cariprazine-D6. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), operational steps, and disposal protocols.

Hazard Identification and Risk Assessment

Cariprazine-D6 is a deuterated form of Cariprazine, an atypical antipsychotic. The Safety Data Sheet (SDS) for Cariprazine-D6 indicates that it is suspected of damaging fertility or the unborn child (Hazard Statement H361)[1][2]. Due to its potency and potential reproductive toxicity, stringent handling precautions are required to minimize exposure.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory for all personnel handling Cariprazine-D6. The following table summarizes the required equipment, which should be donned before entering the designated handling area and doffed in a specified sequence to prevent contamination.

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation. Full-face hoods can provide a high Assigned Protection Factor (APF)[3][4].
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is required before use[3].
Disposable Respirators (e.g., N95, FFP2)Suitable only for low-risk activities and should not be the primary respiratory protection for handling potent compounds.
Hand Protection Double GlovingTwo pairs of nitrile gloves are required. The outer pair must be changed immediately if contaminated and at regular intervals during handling.
Body Protection Disposable Coveralls"Bunny suits" made of materials like Tyvek® or microporous film are recommended to protect against chemical splashes and dust.
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or Face ShieldGoggles must provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Disposable Shoe CoversMust be worn within the designated handling area and removed before exiting.

Operational Handling Plan

A systematic approach is essential for the safe handling of Cariprazine-D6. The following workflow outlines the procedural steps from preparation to post-handling decontamination.

G Cariprazine-D6 Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase prep_area Designate & Prepare Handling Area gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_mats Gather Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE in Correct Sequence gather_mats->don_ppe conduct_exp Conduct Experiment in Containment don_ppe->conduct_exp weigh_handle Weighing & Handling Inside Ventilated Enclosure conduct_exp->weigh_handle decon_equip Decontaminate Equipment & Surfaces weigh_handle->decon_equip seg_waste Segregate & Dispose of Contaminated Waste decon_equip->seg_waste doff_ppe Doff PPE in Designated Area seg_waste->doff_ppe

Cariprazine-D6 Handling Workflow

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a controlled area for handling Cariprazine-D6. This area should ideally be equipped with a chemical fume hood or a containment glove box.

    • Ensure a spill kit appropriate for potent chemical compounds is readily accessible.

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare all required equipment and reagents for the experiment.

  • Donning PPE:

    • Put on inner gloves.

    • Don disposable coveralls over scrubs or dedicated work clothes.

    • Put on shoe covers.

    • Don outer gloves.

    • Wear a full-face respirator or PAPR.

    • Put on safety goggles.

  • Handling:

    • Perform all manipulations of Cariprazine-D6 powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Keep containers of Cariprazine-D6 tightly sealed when not in use.

    • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use.

  • Spill Management:

    • In case of a spill, evacuate the immediate area and alert personnel.

    • Wearing appropriate PPE, cover the spill with absorbent material from a chemical spill kit.

    • Work from the outside of the spill inward to contain it.

    • All materials used for cleanup must be treated as hazardous waste.

Disposal Plan

Proper disposal of Cariprazine-D6 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable PPE (gloves, coveralls, shoe covers), cleaning materials, and any items that have come into direct contact with Cariprazine-D6 must be considered hazardous waste.

  • Containment: Place all contaminated waste into clearly labeled, sealed, and leak-proof containers.

  • Disposal: Dispose of the hazardous waste through an approved chemical waste disposal program, following all local, state, and federal regulations. Do not allow the product to enter sewers or waterways.

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent pharmaceutical compound Cariprazine-D6 and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cariprazine D6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cariprazine D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.